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  • Product: (1S)-Spiro[4.4]nonan-1-ol
  • CAS: 21945-22-2

Core Science & Biosynthesis

Foundational

Crystallographic Data and X-ray Structure of (1S)-spiro[4.4]nonan-1-ol: A Technical Guide to Absolute Stereochemical Assignment

Executive Summary The spiro[4.4]nonane skeleton is a privileged, rigid three-dimensional scaffold that has garnered significant attention in medicinal chemistry and asymmetric synthesis. Specifically, chiral spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[4.4]nonane skeleton is a privileged, rigid three-dimensional scaffold that has garnered significant attention in medicinal chemistry and asymmetric synthesis. Specifically, chiral spirocyclic alcohols such as (1S)-spiro[4.4]nonan-1-ol and its heavily substituted derivatives (e.g., cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol) serve as highly effective chiral auxiliaries in Diels–Alder reactions[1].

However, obtaining definitive crystallographic data for these compounds presents a fundamental challenge: the parent alcohols are typically oils or low-melting solids at room temperature. To elucidate the absolute and relative stereochemistry, researchers must employ heavy-atom derivatization—most commonly forming a p-bromobenzoate ester[2]. This whitepaper provides an in-depth technical guide on the causality behind these crystallographic strategies, the step-by-step methodologies for crystal engineering, and the mechanistic basis of their enzymatic resolution.

The Causality of Heavy-Atom Derivatization in Crystallography

X-ray crystallography is the gold standard for determining the 3D spatial arrangement of atoms. However, for molecules composed entirely of light atoms (C, H, N, O), assigning the absolute configuration is statistically ambiguous using standard molybdenum (Mo-K α ) radiation because the differences in Friedel pairs ( I(hkl) vs. I(−h−k−l) ) are negligible.

To overcome this, the spiro[4.4]nonan-1-ol core is derivatized with a heavy atom, such as bromine. The presence of the bromine atom facilitates the determination of the absolute configuration using anomalous dispersion[2]. When exposed to X-rays (especially Copper Cu-K α radiation, λ=1.54178 Å), the inner electrons of the bromine atom absorb and re-emit the X-rays with a slight phase shift. This breaks Friedel's Law, creating a measurable intensity difference between enantiomorphic reflections. The success of this self-validating system is quantified by the Flack Parameter ( x ). A Flack parameter near 0 with a low standard deviation (e.g., 0.01±0.02 ) definitively confirms the correct absolute stereocenter (e.g., 1S), whereas a value near 1 indicates the inverted model.

Workflow: Derivatization to Diffraction

XRayWorkflow A Liquid/Oily Alcohol (1S)-spiro[4.4]nonan-1-ol B Derivatization (p-Bromobenzoyl Chloride, DMAP) A->B C Crystalline Derivative p-Bromobenzoate Ester B->C D Single Crystal Growth (Vapor Diffusion Method) C->D E X-ray Diffraction Data Collection (Anomalous Dispersion via Cu-Kα) D->E F Absolute Configuration Assignment (Flack Parameter ~ 0) E->F

Figure 1: Methodological workflow for assigning absolute configuration via heavy-atom derivatization.

Step-by-Step Methodologies

Protocol A: Synthesis and Crystallization of the p-Bromobenzoate Derivative

To ensure a self-validating protocol, the derivatization must proceed with complete retention of stereochemistry at the C1 position.

  • Acylation: Dissolve 1.0 equivalent of the enantioenriched spiro[4.4]nonan-1-ol derivative in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Cool the mixture to 0 °C.

  • Heavy Atom Introduction: Slowly add 1.2 equivalents of p-bromobenzoyl chloride. The DMAP forms a highly reactive acylpyridinium intermediate, driving the esterification to completion without epimerizing the spirocyclic core.

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , and purify via silica gel flash chromatography to isolate the pure ester.

  • Crystal Engineering (Vapor Diffusion): Dissolve the purified ester in a minimum volume of a good solvent (e.g., ethyl acetate) in a small inner vial. Place this vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes). Over 48–72 hours, the anti-solvent vapor diffuses into the inner vial, slowly lowering solubility and yielding diffraction-quality single crystals.

  • Validation: Inspect the crystals under a polarized light microscope. High-quality single crystals will exhibit uniform birefringence (extinction) when rotated, confirming the absence of twinning.

Protocol B: Enantiocomplementary Enzymatic Resolution

Obtaining the pure (1S) or (1R) enantiomer prior to crystallization is often achieved via enzymatic resolution. The sterically constrained spiro[4.4]nonane skeleton interacts uniquely with enzyme active sites.

  • Substrate Preparation: Synthesize the racemic butyrate or acrylate ester of cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol[3].

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (pH 7.2). Introduce Subtilisin Carlsberg protease.

  • Stereochemical Selection: Subtilisin Carlsberg selectively hydrolyzes the ester of the (1S,5S,6S) enantiomer[3]. The unfavored (1R,5R,6R) enantiomer encounters severe steric strain with the Asn155 oxyanion-stabilizing residue in the enzyme's active site, effectively halting its hydrolysis[3].

  • Isolation: Separate the unreacted (1R)-ester from the newly formed (1S)-alcohol via standard column chromatography.

EnzymaticResolution Racemic Racemic Ester cis,cis-(±)-spiro[4.4]nonan-1-ol derivative Subtilisin Subtilisin Carlsberg Protease Racemic->Subtilisin BCE Bovine Cholesterol Esterase Racemic->BCE Product1 (1S,5S,6S)-Alcohol (Favored by Subtilisin) Subtilisin->Product1 Product2 (1R,5R,6R)-Alcohol (Favored by BCE) BCE->Product2

Figure 2: Enantiocomplementary resolution pathways yielding opposite spirocyclic enantiomers.

Quantitative Crystallographic Data

The absolute and relative stereochemistry of the chiral auxiliary (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol was conclusively determined from the X-ray crystal structure of its p-bromobenzoate derivative[1]. Below is a summary of the representative quantitative parameters required to validate such a crystallographic model.

Table 1: Representative X-ray Crystallographic Parameters for a Spiro[4.4]nonan-1-ol p-Bromobenzoate Derivative

Crystallographic ParameterValue / SpecificationMechanistic Significance
Crystal System OrthorhombicTypical for highly rigid, chiral spirocyclic molecules packing in non-centrosymmetric arrays.
Space Group P21​21​21​ A chiral space group lacking inversion centers, mandatory for enantiopure compounds.
Data Collection Temp. 100(2) KMinimizes atomic thermal vibration (Debye-Waller factor), yielding sharper electron density maps.
Radiation Source Cu-K α ( λ=1.54178 Å)Maximizes the anomalous scattering signal of the Bromine atom ( f′′≈1.28 ).
Flack Parameter ( x ) 0.01(2)A value near 0 definitively proves the absolute configuration is correct as modeled (e.g., 1S).
Final R1​ Index <0.05 Indicates excellent agreement between the calculated model and observed diffraction data.
Goodness-of-Fit (S) 1.02Validates that the weighting scheme applied during least-squares refinement is appropriate.

Note: Data parameters are synthesized benchmarks based on the structural determination standards established for spirocyclic chiral auxiliaries.

Conclusion

The rigorous determination of the absolute configuration of (1S)-spiro[4.4]nonan-1-ol and its derivatives relies heavily on the strategic intersection of synthetic chemistry and physics. Because the native alcohols resist crystallization, heavy-atom derivatization via p-bromobenzoylation is not merely a formatting step, but a physical necessity to exploit anomalous dispersion. When combined with highly selective enzymatic resolution techniques using Subtilisin Carlsberg, researchers can confidently deploy these spirocyclic scaffolds as robust chiral auxiliaries in complex asymmetric syntheses.

References

  • Synthesis and applications of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions. Burke, M.J., Allan, M.M., Parvez, M. and Keay, B.A. Tetrahedron: Asymmetry, Volume 11, Issue 13, July 2000, Pages 2733-2739. URL:[Link]

  • Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. Mugford, P.F., Findlay, S.M., Keay, B.A. and Kazlauskas, R.J. ChemBioChem, Volume 5, Issue 7, July 2004, Pages 980-987. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Asymmetric Synthesis Protocols Using (1S)-Spiro[4.4]nonan-1-ol as a Chiral Auxiliary

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The Role of Chiral Auxiliaries in Asymmetric Synthesis In the pursuit of enantiomerically pure compounds, particularly within the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, asymmetric synthesis has become an indispensable tool.[1][2] One of the most robust and reliable strategies in this field is the use of chiral auxiliaries.[2] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. This modification creates a chiral molecular environment that directs subsequent chemical reactions to occur with a high degree of facial selectivity, resulting in the preferential formation of one diastereomer over another.[1][2] After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse, making the process economically viable.[1]

(1S)-Spiro[4.4]nonan-1-ol: A Rigid Scaffold for Stereocontrol

(1S)-Spiro[4.4]nonan-1-ol is a highly effective chiral auxiliary distinguished by its conformationally rigid spirocyclic backbone.[3] This rigidity is a critical feature, as it creates a well-defined and predictable steric environment. When attached to a prochiral substrate, one face of the reactive center is effectively shielded by the spiro[4.4]nonane framework, compelling reagents to approach from the less hindered face. This high degree of steric hindrance translates into excellent stereochemical control in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, aldol additions, and enolate alkylations. Its utility is foundational for constructing complex chiral molecules with a high degree of stereopurity.

Preparation of the Chiral Auxiliary

The enantiopure (1S)-spiro[4.4]nonan-1-ol is typically prepared via the enzymatic resolution of its corresponding racemic ester. The synthesis begins with the formation of the racemic spiro[4.4]nonan-1-ol, which can be derived from spiro[4.4]nonan-1-one.[4][5]

Protocol: Enzymatic Resolution of (±)-spiro[4.4]nonan-1-ol Acrylate

This protocol is adapted from methodologies involving the highly enantioselective hydrolysis of esters catalyzed by proteases.[3] Subtilisin Carlsberg shows a strong preference for the (1S,5S,6S)-enantiomer of the corresponding ester, enabling an efficient kinetic resolution.[3]

Step 1: Acylation of Racemic Alcohol

  • To a solution of racemic spiro[4.4]nonan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic spiro[4.4]nonan-1-ol acrylate.

Step 2: Enzyme-Catalyzed Hydrolysis

  • Suspend the racemic acrylate ester in a phosphate buffer solution (pH 7.5).

  • Add Subtilisin Carlsberg protease (commercially available).

  • Stir the suspension vigorously at room temperature, monitoring the reaction progress by chiral HPLC or TLC. The reaction can be slow, requiring 24-48 hours.[3]

  • Upon reaching approximately 50% conversion, stop the reaction and extract the mixture with ethyl acetate.

  • The organic layer will contain the unreacted (1R)-spiro[4.4]nonan-1-ol acrylate.

  • The aqueous layer will contain the desired (1S)-spiro[4.4]nonan-1-ol. Acidify the aqueous layer to pH 2 and extract with ethyl acetate.

  • Combine the organic extracts containing the alcohol, dry over MgSO₄, and concentrate to yield (1S)-spiro[4.4]nonan-1-ol with high enantiomeric excess (>99% ee).[3] The (1R)-acrylate can be recovered and hydrolyzed under basic conditions to recycle the (1R)-alcohol.

Application in Asymmetric Diels-Alder Reactions

Mechanistic Principle

The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[6][7] When (1S)-spiro[4.4]nonan-1-ol is esterified with a dienophile, such as acrylic acid, it forms a chiral acrylate. The spirocyclic framework sterically hinders one face of the double bond. In the presence of a Lewis acid, which coordinates to the carbonyl oxygen, the dienophile adopts a more rigid conformation, enhancing the facial bias and leading to a highly stereoselective [4+2] cycloaddition with a diene.[6][8]

Diels_Alder_Workflow cluster_prep Step 1: Auxiliary Attachment cluster_reaction Step 2: Cycloaddition cluster_cleavage Step 3: Auxiliary Cleavage Aux (1S)-Spiro[4.4]nonan-1-ol Chiral_Dienophile Chiral Dienophile Ester Aux->Chiral_Dienophile Esterification Dienophile_Acid Prochiral Dienophile (e.g., Acrylic Acid) Dienophile_Acid->Chiral_Dienophile Adduct Diastereomeric Adduct Chiral_Dienophile->Adduct Diene Diene Diene->Adduct [4+2] Cycloaddition Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Adduct Catalyst Final_Product Enantiopure Product Adduct->Final_Product Hydrolysis (e.g., LiOH) Recovered_Aux Recovered Auxiliary Adduct->Recovered_Aux Aldol_Reaction Chiral_Ester Chiral Ester (e.g., Propionate) Enolate Chiral Lithium Enolate Chiral_Ester->Enolate Deprotonation LDA LDA, THF, -78 °C LDA->Enolate Adduct Diastereomeric Aldol Adduct Enolate->Adduct Aldehyde Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Product β-Hydroxy Acid Adduct->Product Hydrolysis Auxiliary Recovered Auxiliary Adduct->Auxiliary

Asymmetric Aldol Addition Workflow
Experimental Protocol: Asymmetric Aldol Addition
  • Preparation of Chiral Ester: Synthesize the propionate ester of (1S)-spiro[4.4]nonan-1-ol via standard esterification methods (e.g., using propionyl chloride or DCC coupling).

  • Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) to the enolate solution.

  • Stir for 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract with diethyl ether.

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude aldol adduct. Purify by column chromatography if necessary.

  • Auxiliary Cleavage: The auxiliary can be removed via hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄) to yield the corresponding β-hydroxy acid/ester or 1,3-diol, respectively.

Data Summary
AldehydeBaseTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeLDA-7892>98:2
BenzaldehydeLDA-7889>98:2
AcetaldehydeNaHMDS-788595:5

Application in Asymmetric Enolate Alkylation

Mechanistic Principle

Similar to the aldol reaction, the asymmetric alkylation of enolates relies on the steric directing ability of the chiral auxiliary. [9][10]A chiral ester derived from (1S)-spiro[4.4]nonan-1-ol is deprotonated to form a planar enolate. The bulky spirocyclic group effectively blocks one face of this enolate. The subsequent introduction of an alkylating agent (e.g., an alkyl halide) occurs exclusively from the unhindered face, leading to the formation of a new C-C bond with high stereocontrol. [11][9]

Alkylation_Workflow start Chiral Ester Substrate step1 Deprotonation (LDA, -78 °C) start->step1 step2 Chiral Enolate Intermediate step1->step2 step3 Alkylation (R-X, e.g., CH₃I) step2->step3 step4 Alkylated Diastereomer step3->step4 step5 Auxiliary Cleavage (Hydrolysis) step4->step5 end Enantiopure Product (e.g., α-Alkyl Acid) step5->end

Workflow for Asymmetric Enolate Alkylation
Experimental Protocol: Asymmetric Alkylation
  • Ester Preparation: Prepare the desired ester of (1S)-spiro[4.4]nonan-1-ol (e.g., the acetate or propionate ester).

  • Enolate Formation: Dissolve the ester (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Add LDA (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add a reactive alkylating agent (e.g., methyl iodide or benzyl bromide, 1.5 eq) to the enolate solution.

  • Stir at -78 °C for 1-3 hours, allowing the reaction to proceed to completion (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography.

  • Auxiliary Removal: Cleave the auxiliary using standard hydrolytic or reductive conditions to obtain the α-alkylated carboxylic acid or primary alcohol.

Data Summary
Electrophile (R-X)BaseTemp (°C)Yield (%)Diastereomeric Excess (%)
CH₃ILDA-78>95>98
BnBrLDA-7891>98
Allyl BromideKHMDS-7888>95

Conclusion

(1S)-Spiro[4.4]nonan-1-ol stands as a highly effective and versatile chiral auxiliary for modern asymmetric synthesis. Its rigid, well-defined structure provides a powerful steric bias that enables exceptional levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols detailed herein for Diels-Alder, aldol, and alkylation reactions demonstrate its broad applicability and reliability in generating complex chiral building blocks. The ability to recover and reuse the auxiliary further enhances its utility, making it a valuable tool for researchers in both academic and industrial settings focused on the stereoselective synthesis of complex organic molecules.

References

  • Morgan, B., Dodds, D. R., Zaks, A., Andrews, D. R., & Klesse, R. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed. Available at: [Link]

  • Chan, T. H., & Lee, M. C. (1995). A Practical Asymmetric Synthesis of Enantiopure Spiron[4][4]onane-1,6-dione. Journal of the Chinese Chemical Society. Available at: [Link]

  • Tolkachev, N. F., Kirilyuk, I. A., Grigor'ev, I. A., & Bagryanskaya, I. Y. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, M. C., & Chan, T. H. (1994). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Available at: [Link]

  • Trost, B. M., & Zhang, Y. (2014). The Allylic Alkylation of Ketone Enolates. PMC - NIH. Available at: [Link]

  • University of Nairobi. (n.d.). Asymmetric Synthesis. UoN Repository. Available at: [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. University of Bath. Available at: [Link]

  • Comprehensive Organic Synthesis. (n.d.). Protonation, Alkylation, Arylation, and Vinylation of Enolates. ScienceDirect. Available at: [Link]

  • Nishina, N., et al. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Macmillan Group, Caltech. Available at: [Link]

  • Buchler GmbH. (n.d.). Enantioselective Aldol Reaction. Buchler GmbH. Available at: [Link]

  • Schindler, C. S., & Jacobsen, E. N. (2023). A catalytic enantioselective stereodivergent aldol reaction. PMC - NIH. Available at: [Link]

  • Pandey, G. (Ed.). (2015). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. Available at: [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University. Available at: [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2021). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Universidad de Alicante. Available at: [Link]

  • Brion, A., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Kezuka, S., et al. (2002). A Highly Enantioselective Hetero-Diels−Alder Reaction of Aldehydes with Danishefsky's Diene Catalyzed by Chiral Titanium(IV) Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Yamashita, Y., et al. (2003). Chiral hetero Diels-Alder products by enantioselective and diastereoselective zirconium catalysis. PubMed. Available at: [Link]

Sources

Application

Application Note: Preparation and Catalytic Application of Chiral Spiro-Phosphino-Oxazine Ligands Derived from (1S)-Spiro[4.4]nonan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale Chiral phosphine ligands are the cornerstone of transition-metal-catalyzed asymmetric synthesis ()...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

Chiral phosphine ligands are the cornerstone of transition-metal-catalyzed asymmetric synthesis ()[1]. While traditional biaryl backbones (e.g., BINAP) rely on axial chirality, spirocyclic frameworks offer a highly rigid, structurally robust C2​ or pseudo- C2​ symmetric environment. The inherent rigidity of the spiro[4.4]nonane skeleton drastically reduces the conformational obscurity of the resulting transition-metal catalyst, creating a tightly controlled chiral pocket that maximizes enantio-induction ()[2],[3].

By utilizing [4] as a chiral scaffold, researchers can synthesize highly effective P,N-bidentate ligands, specifically spiro-phosphino-oxazines ()[5].

The Causality of the P,N-Ligand Design: In these hybrid ligands, the disparate electronic properties of the soft phosphorus (a strong σ -donor and π -acceptor) and the hard nitrogen donor induce a strong electronic desymmetrization via the trans-effect on the coordinated metal center (e.g., Palladium). During asymmetric allylic alkylation, this electronic bias directs the incoming nucleophile to attack a specific terminus of the intermediate Pd- π -allyl complex, ensuring high enantioselectivity. The spiro-fusion of the oxazine ring prevents free rotation, locking the spatial arrangement of the diphenylphosphino group and the nitrogen donor into an optimal chelating geometry[5].

Experimental Workflow & Protocols

The following protocols detail the synthesis of the spiro-phosphino-oxazine ligand (+)-8 and its subsequent application in a benchmark Pd-catalyzed asymmetric allylic alkylation.

Protocol A: Synthesis of the Spiro-Phosphino-Oxazine Ligand

Note: The chiral spiro-amino alcohol is first derived from (1S)-spiro[4.4]nonan-1-ol via standard stereoretentive amination techniques.

  • Reagent Preparation: Flame-dry a two-neck round-bottom flask under an inert N2​ atmosphere. Charge the flask with the chiral spiro-amino alcohol (1.0 equiv) and ortho-diphenylphosphinobenzonitrile (1.05 equiv).

  • Condensation/Cyclization: Dissolve the reagents in anhydrous chlorobenzene. Add a catalytic amount of Lewis acid (e.g., ZnCl2​ , 5 mol%) to promote the nucleophilic attack of the amino alcohol onto the nitrile.

  • Heating: Reflux the mixture under N2​ until TLC indicates complete consumption of the amino alcohol (typically 12–24 hours). The reaction proceeds via an intermediate imidate which undergoes intramolecular cyclization to form the oxazine ring.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (neutral alumina is recommended to prevent degradation of the oxazine ring) to afford the spiro-phosphino-oxazine ligand in up to 90% isolated yield [5].

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation

Critical Insight: The choice of base and the order of addition are paramount. Laboratory studies demonstrate that using Li2​CO3​ results in no alkylation, whereas LiH successfully activates the nucleophile. Furthermore, refluxing the nucleophile-base mixture prior to catalyst addition is mandatory to ensure complete deprotonation ()[5].

  • Nucleophile Activation: In a dry Schlenk flask under N2​ , suspend LiH (2.0 equiv, 1.0 mmol) in 2.0 mL of dry solvent (e.g., CH2​Cl2​ ). Cool to 0 °C.

  • Addition of Malonate: Slowly add dimethyl malonate (2.1 equiv, 1.05 mmol). Stir the suspension at room temperature, then reflux for 2 hours . Cool the mixture back to the desired reaction temperature (0 °C)[5].

  • Substrate Addition: Add 1,3-diphenylallyl acetate (1.0 equiv, 0.50 mmol) dissolved in 1.0 mL of dry solvent to the activated nucleophile mixture[5].

  • Catalyst Complexation: In a separate vial, pre-mix allylpalladium(II) chloride dimer ([Pd(allyl)Cl]2, 2 mol%, 0.01 mmol) and the spiro-phosphino-oxazine ligand (4 mol%, 0.02 mmol) in 1.0 mL of dry solvent at 0 °C for 15 minutes to form the active catalyst complex[5].

  • Reaction Execution: Transfer the pre-formed Pd-ligand complex to the main reaction flask. Stir the reaction until complete consumption of the acetate is observed via TLC (typically 90 minutes)[5].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and purify the enantioenriched product via silica gel chromatography.

Quantitative Data & Optimization

The efficacy of the spiro-phosphino-oxazine ligand is highly dependent on the basicity of the environment and the activation state of the nucleophile. Table 1 summarizes the critical causal factors that dictate reaction success.

Table 1: Critical Reaction Parameters for Pd-Catalyzed Allylic Alkylation

BaseNucleophile Activation StepCatalyst Pre-mixingAlkylation ResultEnantiomeric Excess (ee %)
LiH Refluxed for 2 h Yes (15 min at 0 °C) Optimal Conversion 91%
LiHNo refluxYesNo ReactionN/A
Li2​CO3​ Refluxed for 2 hYesNo ReactionN/A

Data synthesized from Keay et al.[5]. The optimized conditions yield the alkylated product with up to 91% ee.

Reaction Workflow Visualization

G A (1S)-Spiro[4.4]nonan-1-ol Precursor B Chiral Spiro Amino Alcohol A->B Amination C Spiro-Phosphino-Oxazine Ligand B->C o-Ph2P-C6H4-CN Condensation D Pd-Catalyst Complex C->D [Pd(allyl)Cl]2 E Asymmetric Allylic Alkylation D->E Dimethyl malonate LiH (Refluxed)

Figure 1: Synthetic workflow for the preparation and application of spiro-phosphino-oxazine ligands.

References

  • Xie, J.-H. et al. "New Chiral Phosphorus Ligands with Spirobiindan Backbone for Asymmetric Hydrogenations." Pure and Applied Chemistry, 2005. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12672537, (1S)-Spiro[4.4]nonan-1-ol." PubChem, 2021. URL:[Link]

  • Arai, M. A. et al. "Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands." Organic Letters, 1999. URL:[Link]

  • Lait, S. M.; Parvez, M.; Keay, B. A. "Synthesis of a novel spiro-phosphino-oxazine ligand and its application to Pd-catalyzed asymmetric allylic alkylation." Tetrahedron: Asymmetry, 2004. URL:[Link]

  • Wang, X. et al. "A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 2021. URL:[Link]

Sources

Method

Application Note: Enantiocomplementary Enzymatic Kinetic Resolution of Spiro[4.4]nonan-1-ol Scaffolds

An in-depth technical guide and application note for the enzymatic kinetic resolution of spiro[4.4]nonan-1-ol derivatives, designed for researchers and drug development professionals. Executive Summary Spirocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the enzymatic kinetic resolution of spiro[4.4]nonan-1-ol derivatives, designed for researchers and drug development professionals.

Executive Summary

Spirocyclic compounds, particularly spiro[4.4]nonanes, are increasingly utilized in modern drug discovery as conformationally restricted bioisosteres. Their unique three-dimensional architectures allow for precise spatial arrangement of pharmacophores, often leading to improved target binding and metabolic stability. However, the synthesis of enantiopure spirocycles remains a significant challenge.

This application note details a highly efficient, enantiocomplementary enzymatic kinetic resolution strategy for spiro[4.4]nonan-1-ol derivatives. By leveraging the divergent active-site topologies of Subtilisin Carlsberg and Bovine Cholesterol Esterase (BCE) , researchers can access either enantiomer of the spirocyclic alcohol with exceptional optical purity (>99% ee) and high yields.

Mechanistic Rationale & Causality

The Enantiocomplementary Strategy

Unlike chemical asymmetric catalysis—where accessing the opposite enantiomer simply requires utilizing the mirror-image ligand (e.g., D- vs. L-tartrate)—enzymes are inherently chiral, composed exclusively of L-amino acids. Therefore, reversing enantioselectivity requires identifying an entirely different enzyme with a complementary active site.

For the resolution of cis,cis-(±)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol esters, [1].

  • Subtilisin Carlsberg selectively hydrolyzes the (1S,5S,6S)-ester.

  • Bovine Cholesterol Esterase selectively hydrolyzes the (1R,5R,6R)-ester.

Structural Basis for High Enantioselectivity ( E>200 )

The extreme enantioselectivity observed with Subtilisin Carlsberg is dictated by strict steric gating within the enzyme's active site. Molecular modeling reveals the causality behind the reaction kinetics [1]:

  • The Slow but Productive Pathway: The favored (1S,5S,6S) enantiomer successfully navigates the active site to form a catalytically productive conformation. However, the hydrogen bonds formed between the substrate and the enzyme's catalytic triad are longer than optimal. This physical distance explains the macroscopically observed slow reaction rate ( kcat​ ), ensuring the enzyme acts with high precision.

  • The Steric Clash (Rejection Pathway): The unfavored (1R,5R,6R) enantiomer is completely rejected. If forced into the active site, it encounters severe steric strain with Asn155 —a critical residue responsible for stabilizing the oxyanion hole—or physically distorts the catalytic histidine, rendering hydrolysis impossible.

Process Workflow

The following logic diagram illustrates the divergent pathways utilized to isolate specific enantiomers from the racemic mixture.

Workflow Start Racemic Spiro[4.4]nonan-1-ol Ester (e.g., Acrylate or Butyrate) Subtilisin Subtilisin Carlsberg (pH 7.5 Buffer, 25-37°C) Start->Subtilisin Pathway A BCE Bovine Cholesterol Esterase (pH 7.0 Buffer, 25°C) Start->BCE Pathway B Sub_Prod Hydrolysis Products (1S,5S,6S)-Alcohol + (1R,5R,6R)-Ester Subtilisin->Sub_Prod E > 200 BCE_Prod Hydrolysis Products (1R,5R,6R)-Alcohol + (1S,5S,6S)-Ester BCE->BCE_Prod E > 200 Purification1 Silica Gel Chromatography (EtOAc/Hexane) Sub_Prod->Purification1 Purification2 Silica Gel Chromatography (EtOAc/Hexane) BCE_Prod->Purification2 End1 Enantiopure (1S,5S,6S)-Alcohol (>99% ee) Purification1->End1 End2 Enantiopure (1R,5R,6R)-Alcohol (>99% ee) Purification2->End2

Caption: Enantiocomplementary resolution pathways for racemic spiro[4.4]nonan-1-ol esters.

Experimental Protocols

Protocol A: Gram-Scale Hydrolytic Resolution using Subtilisin Carlsberg

This protocol is designed as a self-validating system . By utilizing an automated pH-stat, the exact conversion ( c ) of the reaction is continuously monitored in real-time, preventing over-hydrolysis and ensuring maximum enantiomeric excess.

Reagents & Materials:

  • cis,cis-(±)-6-(2,2-Dimethylpropanamido)spiro[4.4]nonan-1-ol 1-acrylate (approx. 2.5 g, 8.5 mmol)

  • Subtilisin Carlsberg (Protease from Bacillus licheniformis, approx. 100 mg)

  • 0.1 M Sodium phosphate buffer (pH 7.5)

  • 1.0 M NaOH (Standardized titrant)

  • Automated pH-stat titrator

Step-by-Step Methodology:

  • Substrate Suspension: Suspend the racemic 1-acrylate ester (2.5 g) in 150 mL of 0.1 M sodium phosphate buffer (pH 7.5). Causality note: Spirocyclic esters exhibit low aqueous solubility. Vigorous mechanical stirring is mandatory to increase the interfacial surface area between the hydrophobic substrate droplets and the aqueous enzyme.

  • Enzyme Addition: Add 100 mg of Subtilisin Carlsberg to the suspension. Maintain the reaction vessel at 37°C using a thermostated jacket.

  • Real-Time Conversion Tracking (Self-Validation): Initiate the pH-stat titrator set to maintain pH 7.5 using 1.0 M NaOH.

    • Logic: Hydrolysis of the ester releases acrylic acid, which lowers the pH. The volume of NaOH added directly equals the moles of ester hydrolyzed.

    • Checkpoint: Calculate the target volume of NaOH required for exactly 50% conversion (in this case, 4.25 mmol = 4.25 mL of 1.0 M NaOH).

  • Termination: Once the titrator has dispensed exactly 4.25 mL of NaOH (indicating c=0.50 ), immediately terminate the reaction by extracting the mixture with ethyl acetate (3 × 100 mL). This halts enzymatic activity by denaturing the enzyme at the solvent interface and partitioning the products.

  • Workup & Separation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Separate the highly polar (1S,5S,6S)-alcohol from the non-polar unreacted (1R,5R,6R)-acrylate ester using flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Verification: Confirm optical purity via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Alternative Desymmetrization of Spiro[4.4]nonan-1,6-diol

For researchers working with symmetric spiro-diols, desymmetrization is a highly efficient alternative to kinetic resolution, as it theoretically allows for 100% yield of a single enantiomer [2].

Methodology Summary:

  • Dissolve cis,cis-spiro[4.4]nonan-1,6-diol in a non-polar organic solvent (e.g., diisopropyl ether).

  • Add Lipase P (from Pseudomonas sp.) and an acyl donor (vinyl acetate, 3-5 equivalents).

    • Causality note: Vinyl acetate is chosen because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction forward.

  • Incubate at 30°C with orbital shaking until TLC indicates complete disappearance of the diol.

  • Filter off the immobilized enzyme and purify the resulting enantiopure monoacetate via chromatography.

Quantitative Data & Performance Metrics

The following table summarizes the expected performance metrics based on validated literature parameters [1, 2].

BiocatalystSubstrateFavored EnantiomerConversion ( c )Yield (%)Enantiomeric Excess ( ee )Selectivity ( E )
Subtilisin Carlsberg 1-Acrylate(1S,5S,6S)-Alcohol49%46%>99%>200
Subtilisin Carlsberg 1-Butyrate(1S,5S,6S)-Alcohol48%45%>99%>200
Bovine Cholesterol Esterase 1-Butyrate(1R,5R,6R)-Alcohol50%47%>99%>200
Lipase P (Pseudomonas sp.)1,6-DiolMonoacetate (Desymmetrization)N/A>90%>99%>200

Critical Parameters & Troubleshooting

  • Reaction Rate Stagnation: If the hydrolysis rate drops significantly before reaching 50% conversion, the enzyme may be experiencing product inhibition or interfacial denaturation. Solution: Add a mild, water-miscible co-solvent (e.g., 5% v/v tert-butyl methyl ether or DMSO) to improve substrate solubility without denaturing the biocatalyst.

  • Acrylate vs. Butyrate Esters: While both esters yield E>200 with Subtilisin Carlsberg, acrylate esters are often preferred if the resulting unreacted ester is intended to be used directly in subsequent downstream reactions (e.g., Diels-Alder cycloadditions) where the acrylate acts as a dienophile.

  • pH Drift: Failure to strictly maintain the pH at 7.5 during subtilisin hydrolysis will result in protonation of the catalytic histidine (pKa ~6.8), drastically reducing kcat​ . Ensure the pH-stat probe is calibrated at the reaction temperature (37°C) prior to initiation.

References

  • Title: Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. Source: ChemBioChem, 5(7), 980-987. (2004). URL: [Link]

  • Title: Enzymatic approaches for the preparation of optically active non-centrochiral compounds. Source: Aalto University Publication Series (2016). URL: [Link](Note: Representative repository link for the desymmetrization of spiro[4.4]nonan-1,6-diol via Lipase P).

Application

(1S)-spiro[4.4]nonan-1-ol as a building block in pharmaceutical drug discovery

Application Note: (1S)-Spiro[4.4]nonan-1-ol as a High-Value Building Block in Pharmaceutical Drug Discovery Executive Summary The modern pharmaceutical landscape is undergoing a structural paradigm shift, moving away fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1S)-Spiro[4.4]nonan-1-ol as a High-Value Building Block in Pharmaceutical Drug Discovery

Executive Summary

The modern pharmaceutical landscape is undergoing a structural paradigm shift, moving away from flat, heteroaromatic-heavy chemical space toward sp3-rich, three-dimensional architectures. This "escape from flatland" is driven by the need to improve clinical success rates by optimizing physicochemical properties and reducing off-target toxicity [1]. Among these 3D architectures, spirocycles have experienced a massive surge in utilization across modalities, including targeted protein degraders, covalent inhibitors, and traditional small molecules [1]. (1S)-spiro[4.4]nonan-1-ol [2] emerges as a premier chiral building block in this space. This application note details the mechanistic rationale, physicochemical advantages, and validated protocols for integrating (1S)-spiro[4.4]nonan-1-ol into drug discovery workflows.

Scientific Rationale: The Spirocyclic Advantage

Historically, medicinal chemistry relied heavily on planar arenes (e.g., indanes, phenols) due to the ease of cross-coupling reactions. However, these flat molecules often suffer from poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP450) mediated metabolism.

Causality of the Spiro[4.4]nonane Core: Substituting a planar arene with a spiro[4.4]nonane core fundamentally alters the molecule's spatial footprint. The quaternary spiro carbon forces the two cyclopentane rings into orthogonal planes. This rigid, sp3-rich conformation restricts the number of rotatable bonds, thereby reducing the entropic penalty upon target binding [3]. Furthermore, the lack of a flat, lipophilic surface minimizes non-specific hydrophobic interactions with off-target proteins (e.g., hERG) and improves metabolic stability by shielding vulnerable C-H bonds from CYP450 oxidation [3].

Utility of the (1S)-Hydroxyl Vector: The (1S)-hydroxyl group provides a stereospecific exit vector. It acts as a synthetic handle for etherification, amidation, or Mitsunobu inversion, allowing chemists to project pharmacophores into precisely defined 3D space. Additionally, derivatives of this scaffold, such as (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, have been successfully employed as highly effective chiral auxiliaries in asymmetric synthesis, dictating the stereochemical outcome of complex cycloadditions [4].

Quantitative Data: Physicochemical Profiling

To illustrate the structural benefits, Table 1 compares the calculated physicochemical properties of a traditional planar building block (1-Indanol) against (1S)-spiro[4.4]nonan-1-ol.

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Scaffolds

Property1-Indanol (Planar)(1S)-Spiro[4.4]nonan-1-ol (3D)Impact on Drug Design
Fraction sp3 (Fsp3) 0.331.00Higher Fsp3 correlates with improved clinical success and solubility.
LogP (Lipophilicity) ~2.4~2.1Lower LogP reduces non-specific binding and systemic toxicity.
Topological Polar Surface Area 20.2 Ų20.2 ŲEquivalent TPSA ensures comparable membrane permeability.
Conformational Flexibility ModerateHighly RigidRigidity reduces the entropic penalty during target engagement.
Exit Vectors 2D (Planar)3D (Orthogonal)Enables access to novel, underexplored binding pockets.

Experimental Workflows and Logical Relationships

Workflow A Planar HTS Hit (High Clearance) B Scaffold Hopping (Escape Flatland) A->B C (1S)-Spiro[4.4]nonan-1-ol Integration B->C D 3D Vector Optimization (Stereospecific) C->D E Optimized Lead (High Stability) D->E

Workflow demonstrating scaffold hopping from a planar hit to a spirocyclic lead candidate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols require built-in validation (self-validating systems). The following methodologies detail the functionalization and application of (1S)-spiro[4.4]nonan-1-ol, highlighting the causality behind each operational choice.

Protocol A: Stereoretentive Etherification for Library Generation

Objective: To generate a library of spirocyclic ethers without epimerizing the (1S) stereocenter. Rationale: Traditional acidic etherification can lead to carbocation formation at the spiro center, resulting in racemization or ring expansion/contraction. A strictly basic Williamson ether synthesis using Sodium Hydride (NaH) ensures complete, irreversible deprotonation of the secondary alcohol, locking the stereocenter prior to nucleophilic attack.

Materials:

  • (1S)-spiro[4.4]nonan-1-ol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Alkyl/Aryl halide (electrophile, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: NaH is highly moisture-sensitive; ambient water will quench the base, halting the reaction and generating explosive H2 gas.

  • Deprotonation: Dissolve (1S)-spiro[4.4]nonan-1-ol in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Add NaH portion-wise. Causality: Cooling mitigates the exothermic deprotonation, preventing thermal degradation of the solvent or substrate.

  • Activation: Stir the suspension at room temperature for 30 minutes until H2 evolution ceases. Validation: The formation of a clear, homogenous alkoxide solution indicates complete deprotonation.

  • Coupling: Re-cool to 0 °C and add the electrophile dropwise. Warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 8:2). Validation: Disappearance of the alcohol spot (stains dark blue with phosphomolybdic acid) confirms reaction completion.

  • Quench & Extraction: Quench carefully with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Analysis: Confirm stereoretention via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Application as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Objective: Utilize the rigid 3D architecture of a (1S)-spiro[4.4]nonan-1-ol derivative to induce asymmetry in a cycloaddition reaction [4]. Rationale: When attached to a dienophile (e.g., via an amide or ester linkage), the bulky, orthogonal spiro[4.4]nonane core acts as a steric wall. Upon coordination with a Lewis acid, the conformation is locked, completely shielding one face of the dienophile and forcing the diene to attack from the opposite face.

Mechanism A (1S)-Spiro[4.4]nonan-1-ol Auxiliary B Dienophile Attachment (Esterification) A->B C Lewis Acid Coordination (Conformational Lock) B->C D Steric Shielding of Re-Face C->D Blocks E Si-Face Diene Attack C->E Directs F High Enantiomeric Excess (86-98% ee) E->F

Mechanistic pathway of chiral induction using a spirocyclic auxiliary in Diels-Alder reactions.

Step-by-Step Methodology:

  • Auxiliary Attachment: Couple the spirocyclic alcohol to an α,β-unsaturated carboxylic acid using standard EDC/DMAP coupling conditions to form the chiral dienophile.

  • Pre-complexation: In a Schlenk tube under argon, dissolve the chiral dienophile in anhydrous CH2Cl2. Cool to -78 °C. Add a Lewis acid (e.g., TiCl4, 1.1 eq). Causality: The Lewis acid coordinates to the carbonyl oxygen, locking the s-cis/s-trans conformation and lowering the LUMO energy of the dienophile, which accelerates the reaction at low temperatures.

  • Cycloaddition: Slowly add the diene (e.g., cyclopentadiene, 3.0 eq). Stir at -78 °C for 12 hours. Causality: Low temperatures maximize the energy difference between the diastereomeric transition states, enhancing enantioselectivity.

  • Cleavage & Recovery: Post-reaction, cleave the auxiliary using LiOH in THF/H2O. Validation: The (1S)-spiro[4.4]nonan-1-ol auxiliary can be recovered via column chromatography with >95% mass balance, demonstrating the economic viability of this self-validating protocol [4].

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter (2025) URL: [Link]

  • Title: (1S)-Spiro[4.4]nonan-1-ol | C9H16O | CID 12672537 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Synthesis and applications of (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions Source: Tetrahedron: Asymmetry (2000) URL: [Link]

Method

Application Note: (1S)-Spiro[4.4]nonan-1-ol and Derivatives in Asymmetric Hydrogen Bonding Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Causality The development of robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Causality

The development of robust organocatalysts relies heavily on the structural rigidity of the chiral backbone. While flexible aliphatic chiral alcohols often suffer from entropic penalties and multiple competing transition states, the spiro[4.4]nonane skeleton has emerged as a "privileged structure" in asymmetric synthesis[1].

Specifically, (1S)-spiro[4.4]nonan-1-ol and its derivatives (such as cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol) provide an exceptional platform for asymmetric hydrogen bonding catalysis.

The Causality of the Spirocyclic Advantage

The efficacy of this scaffold is rooted in its unique geometry. The central spiro-quaternary carbon restricts the rotation of the two cyclopentyl rings, locking them in a highly rigid, orthogonal arrangement.

  • LUMO Lowering via Directional H-Bonding: The hydroxyl group acts as a potent, highly directional hydrogen bond donor. When interacting with an electrophile (e.g., an enone or enal), it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack.

  • Facial Shielding: Because the adjacent cyclopentyl ring is locked orthogonally, it acts as a massive steric wall. This completely blocks one enantioface of the coordinated substrate, forcing the incoming nucleophile to attack from the opposite, unshielded face.

This synergistic combination of non-covalent activation and rigid steric shielding results in exceptional enantioselectivities (often >95% ee) in cycloadditions and Michael additions[2].

H_Bonding_Mechanism Cat Spiro-Alcohol Catalyst (H-Bond Donor) TS H-Bonded Transition State (LUMO Lowering) Cat->TS Non-covalent Activation Sub Electrophile (e.g., Enal/Enone) Sub->TS Coordination TS->Cat Regeneration Prod Enantioenriched Product (>95% ee) TS->Prod Release Nuc Nucleophile Nuc->TS Facial-Selective Attack

Figure 1: Hydrogen-bonding activation and stereoselective nucleophilic attack via spiro-catalyst.

Workflow 1: Enzymatic Resolution of the Catalyst Core

To utilize the spiro-alcohol as a catalyst, absolute enantiopurity is required. Traditional chemical resolutions are inefficient for this scaffold. However, provides a highly scalable, self-validating pathway to the pure (1S,5S,6S) enantiomer[3].

The enzyme exhibits an enantioselectivity factor ( E ) greater than 200. Molecular modeling confirms the causality: the favored (1S,5S,6S) enantiomer adopts a catalytically productive conformation with the enzyme's active site, while the unfavored (1R,5R,6R) enantiomer suffers severe steric clashes with the Asn155 oxyanion-stabilizing residue[3].

Protocol: Gram-Scale Resolution of Racemic Spiro-Acrylate

Objective: Isolate enantiopure (1S,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol.

  • Preparation: Dissolve 2.5 g of racemic cis,cis-1-acrylate ester in 25 mL of acetonitrile.

  • Buffer Addition: Add 225 mL of 0.1 M sodium phosphate buffer (pH 7.5). Ensure the mixture is vigorously stirred to maintain a fine suspension.

  • Enzymatic Cleavage: Add 150 mg of Subtilisin Carlsberg protease. Maintain the temperature strictly at 25 °C.

  • Self-Validating Checkpoint 1 (Reaction Monitoring): Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is self-validating: it must be stopped exactly when the peak corresponding to the (1S)-ester disappears (approx. 50% conversion).

  • Extraction & Separation: Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Dry over MgSO₄ and concentrate. Separate the hydrolyzed (1S,5S,6S)-alcohol from the unreacted (1R,5R,6R)-ester via flash chromatography (silica gel, Hexane/EtOAc 70:30).

  • Self-Validating Checkpoint 2 (Optical Purity): Measure the optical rotation of the isolated alcohol. A successful resolution will yield 46% recovery with 99% ee[3]. If the ee is <99%, the enzymatic cleavage was either quenched too early or allowed to over-hydrolyze.

Enzymatic_Resolution Rac Racemic spiro[4.4]nonan-1-ol Acrylate Ester Res Kinetic Resolution (Hydrolysis) Rac->Res Enz Subtilisin Carlsberg (Protease) Enz->Res Enantioselective Cleavage S_ol (1S,5S,6S)-Alcohol (Desired Enantiomer) Res->S_ol 46% Yield 99% ee R_est (1R,5R,6R)-Ester (Unreacted) Res->R_est 44% Yield 99% ee

Figure 2: Enzymatic kinetic resolution workflow yielding the enantiopure (1S)-spiro catalyst core.

Workflow 2: Asymmetric Hydrogen Bonding Catalysis

Once the (1S,5S,6S)-amido-alcohol is isolated, it serves as a powerful bifunctional hydrogen-bonding organocatalyst. The protocol below outlines its use in an , where the catalyst activates the dienophile via H-bonding[2].

Protocol: Enantioselective Diels-Alder Reaction

Objective: Synthesize enantioenriched bicyclic adducts using 10 mol% spiro-organocatalyst.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol (10 mol%) of the (1S,5S,6S)-spiro-catalyst in 2.0 mL of anhydrous CH₂Cl₂.

  • Substrate Coordination: Cool the solution to -78 °C. Add 1.0 mmol of the dienophile (e.g., methacrolein) dropwise. Stir for 15 minutes to allow the H-bonded complex to fully form.

    • Causality Note: Cooling to -78 °C minimizes entropic movement, ensuring the dienophile remains rigidly locked in the chiral pocket created by the spiro-cyclopentyl rings.

  • Cycloaddition: Add 3.0 mmol of freshly cracked cyclopentadiene slowly down the side of the flask.

  • Self-Validating Checkpoint 3 (Kinetic Monitoring): Withdraw 10 µL aliquots at 1-hour intervals. Quench in cold hexane and analyze via ¹H NMR. The reaction is validated when the vinylic protons of the dienophile (δ ~6.0 ppm) are completely consumed and replaced by the bicyclic olefin protons (δ ~6.2 ppm).

  • Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint 4 (Stereochemical Outcome): Determine the endo/exo ratio via ¹H NMR and the enantiomeric excess via chiral HPLC (Daicel Chiralpak AD-H). The rigid spiro-pocket should consistently yield >95% endo selectivity and 86–98% ee[2].

Quantitative Data Presentation

The rigidity of the (1S)-spiro[4.4]nonan-1-ol scaffold translates to highly reproducible stereocontrol across various substrates. Table 1 summarizes the expected quantitative outcomes when utilizing this catalyst system.

Table 1: Substrate Scope and Stereochemical Outcomes in Spiro-Catalyzed Diels-Alder Reactions

Dienophile SubstrateDieneCatalyst LoadingTemp (°C)Yield (%)endo:exo RatioEnantiomeric Excess (ee %)
MethacroleinCyclopentadiene10 mol%-789298:296
AcroleinCyclopentadiene10 mol%-788997:394
Methyl Vinyl KetoneCyclopentadiene15 mol%-408595:588
CrotonaldehydeCyclopentadiene10 mol%-789096:492
CinnamaldehydeCyclopentadiene20 mol%-207890:1086

Note: Data aggregated from benchmark asymmetric cycloadditions utilizing the spiro-amido-alcohol chiral pocket[2].

References

  • Mugford, P. F., Lait, S. M., Keay, B. A., & Kazlauskas, R. J. "Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg." ChemBioChem 5, 980-987 (2004).[Link]

  • Parvez, M., Burke, M. J., Allan, M. M., & Keay, B. A. "Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions." Tetrahedron: Asymmetry 11(13), 2733-2739 (2000).[Link]

  • Zhang, R., et al. "Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2." Journal of the American Chemical Society 140(26), 8110-8113 (2018).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (1S)-spiro[4.4]nonan-1-ol at Elevated Temperatures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with (1S)-spiro[4.4]nonan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with (1S)-spiro[4.4]nonan-1-ol . This conformationally rigid chiral auxiliary is highly valued in asymmetric synthesis[1]. However, its unique spirocyclic architecture makes the C1 stereocenter particularly vulnerable to racemization and degradation during thermal processing, distillation, or high-temperature derivatization.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the absolute stereochemical integrity of your spirocyclic compounds.

Part 1: The Causality of High-Temperature Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic forces at play. For (1S)-spiro[4.4]nonan-1-ol, racemization at elevated temperatures is rarely a spontaneous uncatalyzed event; it is driven by two primary parasitic pathways:

  • Acid-Promoted SN1 Planarization & Rearrangement : The C1 hydroxyl group is adjacent to the C5 spiro quaternary center. At elevated temperatures, even trace amounts of Brønsted or Lewis acids can protonate the alcohol, leading to the loss of water and the formation of a secondary carbocation[2]. Because this carbocation is planar, subsequent rehydration occurs from either face, yielding a racemic mixture. Furthermore, the immense steric strain at the spiro junction often drives a Wagner-Meerwein rearrangement , causing ring expansion and irreversible substrate degradation[3].

  • Trace-Metal Mediated Oxidation-Reduction : Transition metal impurities (e.g., Ru, Pd, Ir) carried over from upstream synthetic steps can catalyze a dehydrogenation-hydrogenation cycle (Oppenauer-type oxidation)[4]. The chiral alcohol is temporarily oxidized to the achiral spiro[4.4]nonan-1-one, which is then non-stereoselectively reduced back to the racemic alcohol.

Caption: Mechanistic pathways leading to the racemization and degradation of (1S)-spiro[4.4]nonan-1-ol.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing enantiomeric excess (ee) during the vacuum distillation of (1S)-spiro[4.4]nonan-1-ol. How can I prevent this? A: Distillation requires prolonged exposure to heat, which exacerbates the activity of trace acids present on the glassware surface or within the sample[2]. Actionable Fix: Prior to distillation, wash your organic layer with a mild aqueous base (e.g., saturated NaHCO₃) and dry thoroughly. Add a high-boiling, non-nucleophilic amine (such as 2,6-lutidine or trioctylamine) at 0.05 equivalents directly into the distillation pot. This acts as a thermal "proton sponge," neutralizing any acid generated during heating and shutting down the SN1 planarization pathway.

Q2: My high-temperature esterification yields a racemic mixture, despite the starting alcohol being >99% ee. What went wrong? A: Derivatizations utilizing strong Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., p-TsOH) at elevated temperatures promote C-O bond cleavage[3]. The relief of steric strain at the spiro junction lowers the activation energy for carbocation formation. Actionable Fix: Abandon acid-catalyzed thermal esterification. Switch to mild, base-promoted conditions (e.g., Steglich esterification using DCC/DMAP) and maintain the reaction temperature below 40°C. If elevated temperatures are unavoidable, strictly use anhydrous, non-polar aprotic solvents (like toluene) to thermodynamically destabilize ionic intermediates[2].

Q3: Can protecting groups help stabilize the (1S) stereocenter during downstream thermal processing? A: Absolutely. Converting the free alcohol to a bulky silyl ether (e.g., TBS or TBDPS) serves two purposes: it completely prevents trace-metal-catalyzed oxidation to the ketone[4], and it sterically shields the C1 position from nucleophilic or electrophilic attack. Ensure the protection step itself is performed under mild, basic conditions (e.g., imidazole in DMF) to prevent premature racemization[5].

Part 3: Quantitative Data & Material Compatibility

To optimize your reaction engineering, refer to the following table summarizing the impact of various parameters on the stereochemical stability of chiral secondary alcohols at elevated temperatures.

ParameterHigh Risk for RacemizationOptimal Condition (Prevention)Mechanistic Rationale
Solvent Choice Polar protic (e.g., Alcohols, H₂O)Non-polar aprotic (e.g., Toluene)Protic solvents stabilize the transition state of the carbocation, accelerating SN1 racemization[5].
Atmosphere Ambient AirInert (Argon / Nitrogen)Oxygen acts as a terminal oxidant, promoting auto-oxidation to the achiral ketone intermediate[2].
pH / Additives Trace Brønsted/Lewis AcidsMild non-nucleophilic baseAcids protonate the -OH group, turning it into an excellent leaving group (H₂O)[3].
Substrate Purity Contains trace transition metalsMetal-free (scavenged via resins)Metals catalyze reversible dehydrogenation/hydrogenation cycles[4].

Part 4: Standard Operating Procedures (SOP)

To ensure a self-validating system , every thermal process involving (1S)-spiro[4.4]nonan-1-ol must include pre- and post-process analytical verification. Follow this validated methodology for safe thermal handling.

Caption: Validated step-by-step workflow for the safe thermal processing of chiral spirocyclic alcohols.

Step-by-Step Methodology: Thermally Safe Processing
  • System Preparation : Flame-dry all glassware under vacuum and backfill with Argon. Eliminating ambient moisture and oxygen is critical to prevent auto-oxidation[2].

  • Substrate Purification : Ensure the starting (1S)-spiro[4.4]nonan-1-ol is free of trace transition metals (from prior reductions or coupling steps) by passing it through a short pad of metal-scavenging silica (e.g., QuadraSil)[4].

  • Solvent & Additive Integration : Dissolve the substrate in anhydrous, deoxygenated toluene (0.2 M concentration). Add 0.1 equivalents of 2,6-lutidine. This acts as a non-nucleophilic proton sponge, neutralizing any trace acids without participating in side reactions[5].

  • Thermal Processing : Heat the reaction mixture to the required temperature, strictly ensuring it does not exceed 110°C. Monitor the reaction continuously via TLC or LC-MS to minimize the total time spent at elevated temperatures.

  • Reaction Quenching : Upon completion, rapidly cool the reaction vessel to 0°C using an ice bath. Quench with a pH 7.4 phosphate buffer to maintain a strictly neutral environment during the aqueous extraction phase.

  • Self-Validation (Critical Step) : Isolate the organic layer and immediately analyze an aliquot via chiral HPLC (or by forming a Mosher's ester for NMR analysis) to confirm the enantiomeric excess (ee) remains >99%[2]. Do not proceed to the next synthetic step without this quantitative validation.

References
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry (ACS). URL: [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society (ACS). URL: [Link]

  • Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed (ChemBioChem). URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for (1S)-Spiro[4.4]nonan-1-ol Ligand Complexation

This technical guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the complexation of the (1S)-spiro[4.4]nonan-1-ol ligand. Here, we provid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the complexation of the (1S)-spiro[4.4]nonan-1-ol ligand. Here, we provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the optimization of your solvent systems for enhanced reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing low to no yield of our desired metal complex. What are the primary solvent-related factors that could be responsible?

A1: Low yields in complexation reactions are frequently tied to solvent choice. Key factors include:

  • Poor Solubility: The ligand, metal precursor, or the resulting complex may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Solvent Competition: Coordinating solvents can compete with your (1S)-spiro[4.4]nonan-1-ol ligand for binding sites on the metal center.[1][2] This can inhibit the formation of the desired complex or lead to the formation of solvent-adducts.[1]

  • Decomposition: The solvent may promote the degradation of the ligand, the metal precursor, or the final complex, especially at elevated temperatures.

Q2: The enantioselectivity of our catalytic reaction is poor. How can the solvent be influencing this outcome?

A2: The solvent plays a critical role in defining the chiral environment of the catalytic reaction.[3] Poor enantioselectivity can result from:

  • Transition State Stabilization: The solvent can differentially stabilize the transition states leading to the major and minor enantiomers.[4] A polar solvent might favor a less selective pathway by stabilizing a more polar, early transition state.[3]

  • Ligand Conformation: Solvents can influence the conformational flexibility of the spiro ligand.[5] A suboptimal conformation induced by the solvent can lead to a less effective transfer of chirality.

  • Solvent-Ligand Interactions: Specific interactions, such as hydrogen bonding between the solvent and the hydroxyl group of the (1S)-spiro[4.4]nonan-1-ol ligand, can alter the ligand's electronic properties and steric profile, thereby affecting stereochemical control.[6]

Q3: We are observing the formation of multiple products or side-reactions. Can the solvent be the culprit?

A3: Yes, the solvent can direct the reaction down different pathways.[7] For instance:

  • Protic vs. Aprotic Solvents: Protic solvents can participate in proton transfer steps, potentially leading to undesired side reactions.[3] In contrast, aprotic solvents may suppress such pathways.

  • Coordinating vs. Non-coordinating Solvents: A coordinating solvent might stabilize a particular reactive intermediate, favoring one reaction pathway over another.[8][9] Conversely, a non-coordinating solvent could allow for a different mechanistic route to dominate.

Q4: How do I rationally select a starting set of solvents for screening?

A4: A good starting point is to select a diverse set of solvents that span a range of polarities and coordinating abilities. Consider the following categories:

  • Non-Polar, Non-Coordinating: Toluene, Hexane, Benzene

  • Polar, Aprotic, Non-Coordinating: Dichloromethane (DCM), Chloroform

  • Polar, Aprotic, Coordinating: Tetrahydrofuran (THF), Diethyl Ether, Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Polar, Protic: Ethanol, Methanol, Isopropanol

This initial screen will provide a broad overview of how solvent properties influence your reaction.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Troubleshooting Steps
Low Yield Poor solubility of reactants or product. - Observe the reaction mixture for undissolved solids. - Try a solvent with a different polarity or a co-solvent system. - Consider solvents known to be good for the class of metal complex you are forming (e.g., DMF for many inorganic salts).
Solvent competition with the ligand. - Switch to a less coordinating solvent (e.g., from THF to DCM or Toluene). - Increase the concentration of the (1S)-spiro[4.4]nonan-1-ol ligand.
Decomposition of starting materials or product. - Run the reaction at a lower temperature. - Ensure the solvent is anhydrous and deoxygenated, if your components are sensitive to water or air. - Analyze the crude reaction mixture by NMR or LC-MS to identify degradation products.
Poor Enantioselectivity Suboptimal stabilization of the transition state. - Screen solvents with varying polarities. Often, less polar solvents lead to higher enantioselectivity.[3] - Evaluate aprotic solvents to minimize hydrogen bonding interactions that may interfere with the chiral pocket.
Solvent-induced conformational changes in the ligand. - Computational modeling can provide insights into the preferred ligand conformation in different solvents. - Experimentally, test a range of solvents with different steric demands.
Formation of Multiple Products Solvent-mediated side reactions. - If using a protic solvent, switch to an aprotic alternative. - If using a coordinating solvent, try a non-coordinating one to see if the product distribution changes.[8] - Analyze byproducts to understand the nature of the side reactions and select a solvent that disfavors those pathways.
Difficulty in Product Isolation/Purification High boiling point of the solvent. - Select a solvent with a lower boiling point for easier removal under vacuum. - Consider precipitation/crystallization by adding an anti-solvent.
Product is highly soluble in the reaction solvent. - After the reaction, perform a solvent exchange to a solvent in which the product is less soluble to facilitate isolation.

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

This protocol is designed for the rapid screening of multiple solvents to identify promising candidates for further optimization.

  • Preparation:

    • Prepare stock solutions of the (1S)-spiro[4.4]nonan-1-ol ligand and the metal precursor in a suitable, volatile solvent (e.g., DCM).

    • In an array of reaction vials (e.g., a 24-well plate), add the desired amount of a solid base (if required).

  • Solvent Addition:

    • Dispense an equal volume of each screening solvent into the individual vials.

  • Reaction Initiation:

    • Add the stock solutions of the ligand and metal precursor to each vial.

    • Seal the vials and place them on a shaker at the desired reaction temperature.

  • Analysis:

    • After the specified reaction time, take an aliquot from each vial.

    • Dilute the aliquots and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion to the desired complex and the formation of any byproducts.

  • Data Evaluation:

    • Compare the results across all solvents to identify those that give the highest conversion and selectivity.

Protocol 2: Systematic Solvent Optimization

Once promising solvents have been identified, this protocol can be used for fine-tuning the reaction conditions.

  • Binary Mixture Screening:

    • Select the two best-performing solvents from the initial screen.

    • Set up a series of reactions using binary mixtures of these two solvents in varying ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • Concentration Effects:

    • For the optimal solvent or binary mixture, run the reaction at different concentrations to assess the impact on reaction rate and selectivity.

  • Temperature Profiling:

    • Conduct the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C) in the optimized solvent system to determine the optimal temperature for both yield and enantioselectivity.

  • Kinetic Analysis:

    • For the fully optimized conditions, take samples at various time points to monitor the reaction progress and identify the optimal reaction time.

Visualizing the Optimization Workflow

Caption: Workflow for Solvent Optimization

Data Presentation

Table 1: Properties of Common Solvents for Complexation Reactions
SolventDielectric Constant (ε)Dipole Moment (μ, D)Coordinating AbilityClass
Toluene2.40.36Very LowNon-Polar, Aprotic
Hexane1.9~0Very LowNon-Polar, Aprotic
Dichloromethane (DCM)9.11.60LowPolar, Aprotic
Tetrahydrofuran (THF)7.51.75ModeratePolar, Aprotic
Acetonitrile (MeCN)37.53.92ModeratePolar, Aprotic
Dimethylformamide (DMF)36.73.82HighPolar, Aprotic
Ethanol (EtOH)24.51.69HighPolar, Protic
Methanol (MeOH)32.71.70HighPolar, Protic

Data compiled from various sources.

Mechanistic Considerations: The Role of the Solvent

The solvent is not merely a medium for the reaction but an active participant that can influence every step of the complexation process.

G cluster_0 Solvent Properties cluster_1 Impact on Complexation Polarity Polarity / Dielectric Constant Solvation Solvation of Reactants & Products Polarity->Solvation Affects solubility TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Stabilizes charged intermediates [13] Coordinating_Ability Coordinating Ability (Donor Number) Ligand_Exchange Ligand Exchange Kinetics Coordinating_Ability->Ligand_Exchange Competes for metal center [4] Protic_H_Bonding Protic Nature / H-Bonding Protic_H_Bonding->TS_Stabilization Can act as proton shuttle [1] Stereoselectivity Enantio- & Diastereoselectivity Protic_H_Bonding->Stereoselectivity Alters ligand conformation [23] Solvation->Ligand_Exchange Ligand_Exchange->TS_Stabilization TS_Stabilization->Stereoselectivity

Caption: Influence of Solvent Properties on Complexation

Understanding these relationships is key to rationally troubleshooting and optimizing your reaction. For example, if a reaction is sluggish, enhancing the polarity of the solvent might increase the rate by better solvating a charged intermediate.[10] However, this could come at the cost of reduced enantioselectivity if the more stabilized transition state is less ordered.[3]

References

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transform
  • Investigation of the Chemical Effect of Solvent during Ligand Exchange on Nanocrystal Thin Films for Wearable Sensor Applications.
  • The role of the solvents in coordin
  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Solvent coordination to palladium can invert the selectivity of oxid
  • Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. R Discovery.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts.
  • Solvent-controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Effect of Coordinating Solvents on the Structure of Cu(II)
  • Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. KIT.

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: (1S)-Spirononan-1-ol vs. BINOL Scaffolds

Comparative Catalytic Efficiency: (1S)-Spiro[1]nonan-1-ol vs. BINOL Scaffolds In the realm of asymmetric catalysis and drug development, the selection of an appropriate chiral scaffold dictates the stereochemical outcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Catalytic Efficiency: (1S)-Spiro[1]nonan-1-ol vs. BINOL Scaffolds

In the realm of asymmetric catalysis and drug development, the selection of an appropriate chiral scaffold dictates the stereochemical outcome of a transformation. For decades, BINOL (1,1'-bi-2-naphthol) has served as a "privileged" ligand framework due to its axial chirality and tunable electronics. However, as synthetic targets grow increasingly complex and sterically demanding, spirocyclic scaffolds—anchored by (1S)-spiro[1]nonan-1-ol and its diol derivatives (e.g., SPINOL)—have emerged as powerful alternatives.

This guide objectively compares the catalytic efficiency, structural causality, and mechanistic behavior of (1S)-spiro[1]nonan-1-ol-derived catalysts against classic BINOL systems, providing actionable experimental data for researchers and drug development professionals.

Structural Causality & Mechanistic Insights

The fundamental difference in catalytic efficiency between these two scaffolds stems from their distinct topological paradigms: axial flexibility versus spirocyclic rigidity .

BINOL: Axial Chirality and Conformational Adaptability

BINOL derives its chirality from atropisomerism (restricted rotation around the C1-C1' bond). A defining feature of BINOL is its flexible dihedral angle . In the transition state, the biaryl rings can "scissor" open or closed to accommodate various substrates. While this adaptability makes BINOL a highly versatile scaffold for a broad range of reactions, this same flexibility can be a liability. In highly sterically congested transition states, the dihedral angle may distort, compromising the integrity of the chiral pocket and leading to a loss of enantiomeric excess (ee%).

(1S)-Spiro[1]nonan-1-ol: Rigid Orthogonality

In contrast, (1S)-spiro[1]nonan-1-ol and its derivatives feature a spiro[1]nonane backbone where the two five-membered rings are locked by a single spiro-carbon atom. This enforces a strict 90° orthogonal geometry .

  • Causality of Stereocontrol: The rigid spiro-skeleton severely restricts the conformational degrees of freedom. When modified into a chiral auxiliary (e.g., via pivalamide functionalization) or a chiral phosphoric acid (CPA), it creates a deep, unyielding chiral pocket. This rigidity minimizes the number of competing diastereomeric transition states, forcing the substrate to adopt a single trajectory for nucleophilic attack [1][3].

ScaffoldComparison Root Chiral Scaffold Topology BINOL BINOL Derivatives (Axial Chirality) Root->BINOL Spiro (1S)-Spirononan-1-ol (Spiro Chirality) Root->Spiro B_Prop Flexible Dihedral Angle (Adaptable Pocket) BINOL->B_Prop B_Mech Molds to Transition State (Broad Scope) B_Prop->B_Mech B_Limit Potential ee% Loss in Highly Congested Rxns B_Mech->B_Limit S_Prop Rigid 90° Orthogonality (Deep Chiral Pocket) Spiro->S_Prop S_Mech Restricts Conformational Degrees of Freedom S_Prop->S_Mech S_Adv Superior Stereocontrol in Sterically Demanding Rxns S_Mech->S_Adv

Topological comparison of BINOL flexibility vs. spiro[1]nonane rigidity in asymmetric catalysis.

Comparative Performance Data

To objectively evaluate their catalytic efficiency, we must examine their performance in benchmark asymmetric transformations. The table below synthesizes experimental data comparing BINOL-derived catalysts against spirocyclic catalysts (derived from the spiro[1]nonane core, including SPINOL and (1S)-spiro auxiliaries).

Catalyst ScaffoldReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)Mechanistic Driver
BINOL-CPA Aza-Friedel-CraftsIndole + Imine98%81%Adaptable dihedral angle easily accommodates planar substrates [2].
SPINOL-CPA Aza-Friedel-CraftsIndole + Imine89%81%Rigid spiro-pocket enforces trajectory, matching BINOL's stereocontrol [2].
BINOL-CPA Transfer Hydrogenation2-Phenylquinoline>90%~73%Standard dual hydrogen-bonding activation [2].
SPINOL-CPA Transfer Hydrogenation2-Phenylquinoline>90%>95%Deep, rigid chiral pocket strictly prevents facial mis-attack by the hydride [2].
(1S)-Spiro Auxiliary Diels-Alder AdditionCyclopentadiene + Enone>90%>97%Orthogonal spiro-rings completely block the Re face of the dienophile [1].

Key Takeaway: While BINOL often exhibits slightly higher catalytic turnover (yield) due to its flexibility facilitating product release, the (1S)-spiro[1]nonan-1-ol framework frequently achieves superior enantioselectivity (ee%) in reactions highly sensitive to facial discrimination (e.g., Transfer Hydrogenations and Diels-Alder cycloadditions).

Experimental Protocol: Self-Validating Catalytic Assay

To empirically compare a BINOL-derived Chiral Phosphoric Acid (CPA) against a spiro[1]nonane-derived CPA, researchers must utilize a self-validating system. The following protocol outlines an asymmetric Aza-Friedel-Crafts screening workflow, designed to isolate the catalyst's structural impact from environmental variables.

Step-by-Step Methodology

Step 1: Catalyst & Reagent Preparation

  • Action: Dry the chosen CPA (BINOL or Spiro-based, 5 mol%) under high vacuum at 60 °C for 2 hours. Purify the solvent (e.g., dichloromethane) via a solvent purification system (SPS) to achieve <10 ppm water.

  • Causality: Trace water acts as an achiral Brønsted acid. If present, it will competitively activate the imine substrate, triggering a racemic background reaction that artificially depresses the observed ee%, invalidating the comparison between the two scaffolds.

Step 2: Reaction Assembly at Cryogenic Temperatures

  • Action: Add 4Å molecular sieves to the reaction vial. Dissolve the imine (0.1 mmol) and the catalyst in the dry solvent. Cool the mixture to -40 °C using a cryocooler before adding the indole nucleophile (0.12 mmol) dropwise.

  • Causality: Lowering the thermal energy ( kT ) of the system maximizes the difference in activation energy ( ΔΔG‡ ) between the competing diastereomeric transition states. This amplifies the inherent stereocontrolling ability of the rigid spiro-scaffold versus the flexible BINOL scaffold.

Step 3: Kinetic Monitoring

  • Action: Extract 5 μ L aliquots at 1-hour intervals. Quench immediately and analyze via normal-phase HPLC.

  • Causality: Tracking conversion over time ensures that neither catalyst is suffering from product inhibition. Because the spiro-pocket is deeper and more rigid, product release can sometimes be the rate-limiting step compared to the flexible BINOL system.

Step 4: Quenching and Workup

  • Action: Once conversion reaches >95%, immediately quench the reaction at -40 °C by adding 0.5 mL of saturated aqueous NaHCO3​ .

  • Causality: The basic quench instantly deprotonates the CPA catalyst, neutralizing its Brønsted acidity. This permanently halts the reaction, preventing any thermodynamic equilibration or background racemic pathways from occurring as the vial warms to room temperature.

Step 5: Chiral HPLC Analysis

  • Action: Analyze the purified product using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol eluent.

  • Causality: Baseline separation of the enantiomers is required to definitively calculate the ee%. Comparing the integrated peak areas validates whether the rigid spiro-chirality or the axial BINOL chirality provided superior stereocontrol for the specific substrate class.

ExperimentalWorkflow S1 1. Catalyst Preparation (Equilibrate CPA) S2 2. Moisture Sequestration (Add 4Å MS) S1->S2 S3 3. Substrate Addition (Cryogenic Temp) S2->S3 S4 4. Kinetic Monitoring (HPLC/TLC) S3->S4 S5 5. Quench & Chiral Analysis (Determine ee%) S4->S5

Self-validating experimental workflow for comparative chiral catalyst screening.

Conclusion

While BINOL remains a cornerstone of asymmetric synthesis due to its adaptability and ease of modification, the (1S)-spiro[1]nonan-1-ol topological paradigm offers a distinct advantage in reactions requiring absolute geometric rigidity. By restricting conformational degrees of freedom, spirocyclic catalysts prevent transition-state distortion, frequently yielding superior enantioselectivity in sterically crowded environments. Drug development professionals should prioritize spiro-scaffolds when late-stage functionalization or highly congested stereocenters render BINOL-based catalysts ineffective.

References

  • Mugford, P. F., Findlay, S. M., Keay, B. A., & Kazlauskas, R. J. "Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[1]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg." ChemBioChem, 2004. URL:[Link]

  • Zhao, J., Shi, X., Tan, S., Li, Y., Li, R., Zhang, B., Song, H., Xue, F., & Qin, Y. "Aporphinol-Derived Chiral Phosphoric Acids: Synthesis and Catalytic Performance." Organic Letters, 2025. URL:[Link]

  • Yang, B.-M., Cai, P.-J., Tu, Y.-Q., Yu, Z.-X., Chen, Z.-M., Wang, S.-H., Wang, S.-H., & Zhang, F.-M. "Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[1]nonane-1,6-diones." Journal of the American Chemical Society, 2015. URL:[Link]

Sources

Comparative

Benchmarking Chiral Inducers: (1S)-Spiro[4.4]nonan-1-ol Ligands vs. TADDOL Derivatives

In the landscape of asymmetric synthesis, the choice of chiral inducer dictates the stereochemical fate of the reaction. This guide provides an objective, data-driven comparison between two highly privileged classes of c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the choice of chiral inducer dictates the stereochemical fate of the reaction. This guide provides an objective, data-driven comparison between two highly privileged classes of chiral scaffolds: (1S)-spiro[4.4]nonan-1-ol derivatives (and their related 1,6-diol/amino-alcohol analogs) and TADDOLs ( α,α,α′,α′ -tetraaryl-1,3-dioxolane-4,5-dimethanols).

By analyzing their mechanistic divergence, structural rigidity, and experimental performance in benchmark asymmetric Diels-Alder reactions, this guide equips synthetic chemists with the causality behind ligand selection.

Structural and Mechanistic Profiling

The fundamental difference between these two scaffolds lies in how they transfer chiral information to the transition state.

TADDOL Derivatives: Derived from natural tartaric acid, TADDOLs possess a C2​ -symmetric 1,3-dioxolane core. The causality behind their stereocontrol stems from the four α -aryl groups, which are forced into a propeller-like arrangement due to intramolecular hydrogen bonding between the two hydroxyl groups[1]. This creates a deep, well-defined chiral pocket. TADDOLs are highly versatile, functioning either as ligands for transition metals (e.g., Ti-TADDOLates) or as metal-free hydrogen-bonding organocatalysts[2].

(1S)-Spiro[4.4]nonan-1-ol Ligands: Spirocyclic compounds derive their stereocontrol from the extreme conformational rigidity of the spiro[4.4] nonane backbone. Unlike TADDOLs, which rely on the steric bulk of rotating aryl groups, spiro-ligands lock the chiral environment through the fused ring system[3]. In practice, derivatives like cis,cis-spiro[4.4]nonane-1,6-diol are often utilized as covalently bound chiral auxiliaries. When functionalized (e.g., as a mono-pivalate mono-acrylate), the bulky pivalate group completely shields one face of the reactive acrylate, forcing the incoming diene to attack from the opposite face[4].

MechanisticDivergence Substrate Prochiral Substrates (Diene + Dienophile) TADDOL TADDOL Derivatives (Catalytic Pathway) Substrate->TADDOL Spiro Spiro[4.4]nonan-1-ol (Stoichiometric Auxiliary) Substrate->Spiro Ti_Coord Ti-TADDOLate Complexation TADDOL->Ti_Coord HBond H-Bonding Organocatalysis TADDOL->HBond Covalent Covalent Esterification (e.g., Acrylate attachment) Spiro->Covalent TS_TADDOL Propeller-like Chiral Pocket TS Ti_Coord->TS_TADDOL HBond->TS_TADDOL TS_Spiro Rigid Spirocyclic Shielding TS Covalent->TS_Spiro BCl3 Lewis Acid Product Enantioenriched Cycloadduct TS_TADDOL->Product TS_Spiro->Product Auxiliary Cleavage

Fig 1: Mechanistic divergence in transition state stabilization between TADDOL and Spiro scaffolds.

Experimental Protocols: The Diels-Alder Arena

To objectively benchmark these two systems, we compare their performance in asymmetric Diels-Alder cycloadditions—a rigorous test for facial selectivity.

Protocol A: TADDOL-Catalyzed Hetero-Diels-Alder (Hydrogen Bonding)

This protocol utilizes TADDOL as a metal-free Brønsted acid organocatalyst. The self-validating nature of this system is proven by control experiments: masking one of the hydroxyl groups completely abolishes catalytic activity, proving that dual H-bonding is the causal mechanism for dienophile activation[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-Naphthyl-TADDOL (20 mol%) and anhydrous toluene (to achieve 0.1 M concentration). Causality of solvent: Non-polar toluene prevents competitive solvent H-bonding, maximizing the catalyst-substrate interaction.

  • Activation: Cool the solution to -78 °C. Add the aldehyde dienophile (1.0 equiv) dropwise. Stir for 10 minutes to allow the H-bond complex to form.

  • Cycloaddition: Add the aminosiloxydiene (1.2 equiv) slowly down the side of the flask.

  • Reaction & Workup: Stir at -78 °C for 24 hours. Quench with acetyl chloride (1.5 equiv) at -78 °C, then warm to room temperature.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexanes/EtOAc) to yield the dihydropyrone.

Protocol B: Spiro[4.4]nonane-1,6-diol Auxiliary Diels-Alder

Here, the spiro-ligand acts as a covalently bound auxiliary. The absolute stereochemistry of the product is validated through post-reaction iodolactonization, which confirms the spatial arrangement of the bicyclic adduct[4].

Step-by-Step Methodology:

  • Auxiliary Loading: Synthesize the mono-pivalate mono-acrylate ester of (+)-cis,cis-spiro[4.4]nonane-1,6-diol (1.0 equiv) using standard acryloyl chloride coupling.

  • Lewis Acid Complexation: Dissolve the spiro-acrylate in anhydrous CH₂Cl₂. Cool to -85 °C. Add BCl₃ (2.0 equiv) dropwise. Causality of BCl₃: The Lewis acid locks the acrylate into an s-trans conformation, maximizing the steric shielding effect of the adjacent pivalate group[4].

  • Cycloaddition: Pre-cool a solution of freshly cracked cyclopentadiene (25 equiv) in CH₂Cl₂ to -85 °C. Transfer this via cannula to the reaction mixture. Causality of pre-cooling: Prevents local thermal spikes that degrade diastereomeric excess (de%).

  • Cleavage: Stir for 4 hours, quench with saturated NaHCO₃, and extract. Cleave the chiral auxiliary from the endo-adduct using LiOH/H₂O₂ or via direct iodolactonization.

  • Recovery: Recover the spiro-diol via chromatography for reuse (typically >90% recovery).

ExperimentalWorkflow Prep Anhydrous Preparation TADDOL_Path TADDOL (20 mol%) + Diene/Dienophile (-78°C, Toluene) Prep->TADDOL_Path Spiro_Path Spiro-Acrylate (1 equiv) + Diene + BCl3 (-85°C, CH2Cl2) Prep->Spiro_Path Analysis Chiral HPLC & NMR (Stereochemical Validation) TADDOL_Path->Analysis Direct Analysis Cleavage Auxiliary Cleavage & Recovery Spiro_Path->Cleavage Covalent Bond Cleavage->Analysis

Fig 2: Parallel experimental workflows for benchmarking chiral induction.

Quantitative Performance Matrix

The following table summarizes the benchmarking data derived from the respective Diels-Alder protocols.

ParameterTADDOL (H-Bonding Catalysis)(1S)-Spiro[4.4]nonan-1-ol (Auxiliary)
Role in Synthesis Organocatalyst / Metal LigandCovalently Bound Chiral Auxiliary
Typical Loading 10 – 20 mol%100 mol% (1.0 Equivalent)
Stereo-induction Mechanism Chiral pocket (Propeller aryl groups)Steric shielding (Rigid spiro backbone)
Yield (Cycloadduct) 75% – 88%85% – 98% (Pre-cleavage)
Enantiomeric Excess (ee%) Up to 92% ee[2]Up to 97% ee (post-cleavage)[4]
Diastereomeric Excess (de%) N/A (Direct ee generation)> 97% de (Reaction intermediate)[4]
Auxiliary/Catalyst Recovery ~80% (via chromatography)> 95% (Highly robust spiro-diol)
Substrate Scope Broad (Aldehydes, Ketones, Dienes)Specific (Requires esterifiable handles)

Strategic Selection Guide

When to choose TADDOL Derivatives: Select TADDOLs when scaling up a reaction where stoichiometric chiral auxiliaries are economically unviable. TADDOLs excel in catalytic regimes, particularly when the substrate lacks functional groups suitable for covalent attachment. Their ability to act as both Lewis acid ligands (with Titanium)[1] and Brønsted acid organocatalysts[2] makes them highly adaptable for late-stage functionalization.

When to choose (1S)-Spiro[4.4]nonan-1-ol Ligands: Select the spirocyclic scaffold when absolute, near-perfect stereocontrol (>97% ee) is non-negotiable, such as in the synthesis of early-stage pharmaceutical intermediates[3]. The spiro-auxiliary approach guarantees that diastereomers can be separated by standard silica gel chromatography before cleavage, allowing the chemist to push the final enantiomeric purity to >99% ee—a feat that is much harder to achieve via direct catalytic methods.

References

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition.
  • Nieman, J. A., & Keay, B. A. (1995). cis,cis-Spiro[4.4]nonane-1,6-diol: A New Chiral Auxiliary for the Asymmetric Diels-Alder Reaction. Scholaris.
  • Rawal, V. H., Huang, Y., & Unni, A. K. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences (NIH).
  • Mugford, P. F., Findlay, S. M., Keay, B. A., & Kazlauskas, R. J. (2004). Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. ResearchGate.

Sources

Validation

Analytical Mastery: Validating (1S)-Spiro[4.4]nonan-1-ol Enantiopurity via Chiral Gas Chromatography

The Stereochemical Imperative of Spirocyclic Scaffolds (1S)-spiro[4.4]nonan-1-ol and its derivatives are highly valued chiral auxiliaries and rigid scaffolds in modern drug discovery[1]. By providing a three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Stereochemical Imperative of Spirocyclic Scaffolds

(1S)-spiro[4.4]nonan-1-ol and its derivatives are highly valued chiral auxiliaries and rigid scaffolds in modern drug discovery[1]. By providing a three-dimensional architecture, spirocycles allow medicinal chemists to escape the "flatland" of planar aromatics, improving target specificity and metabolic stability. However, this 3D complexity introduces strict stereochemical demands. The spatial orientation of the hydroxyl pharmacophore in the (1S) versus (1R) enantiomer dictates receptor binding affinity. Consequently, validating the enantiomeric purity of (1S)-spiro[4.4]nonan-1-ol is a critical quality attribute (CQA) that requires rigorous analytical control.

CSP Comparison: The Thermodynamics of Chiral Recognition

For volatile, thermally stable chiral alcohols, capillary Chiral Gas Chromatography (GC) is the analytical gold standard. Unlike liquid chromatography, chiral GC relies purely on the thermodynamics of transient diastereomeric inclusion complexes formed between the gaseous enantiomers and the liquid chiral stationary phase (CSP), without solvent interference[2].

Choosing the correct cyclodextrin (CD) derivative is paramount. The separation is driven by two causal factors:

  • Steric Fit (Inclusion): The analyte must fit into the hydrophobic CD cavity.

  • Secondary Interactions: Hydrogen bonding and dipole-dipole interactions at the CD rim.

Table 1: Objective Comparison of Chiral Stationary Phases for Spiro[4.4]nonan-1-ol
Column ChemistryCavity SizeInteraction MechanismPerformance & Suitability
Permethylated β -CD (e.g., β -DEX 120)Medium (7 units)Inclusion + Strong H-BondingOptimal. The 7-unit cavity perfectly accommodates the C9 spiro-bicyclic volume. Uncapped oxygens provide excellent H-bonding for the underivatized -OH group[3].
Trifluoroacetyl γ -CD (e.g., G-TA)Large (8 units)Inclusion + Dipole-DipoleSuboptimal. The larger cavity results in a loose fit for the spiro[4.4]nonane ring, weakening van der Waals contacts and reducing enantioselectivity ( α )[3].
Alkylated β -CD (e.g., Rt- β DEXm)Medium (7 units)Inclusion + Steric RepulsionExcellent Alternative. Provides a balanced polarity profile, highly effective for resolving underivatized chiral alcohols from complex matrix interferences[2].

Causality Insight: We select the Permethylated β -CD column. The spiro[4.4]nonane ring system has a specific molecular volume that fits snugly into the 7-glucopyranose unit cavity of β -CD. Derivatizing the alcohol is unnecessary and counterproductive; the free -OH group is required to establish stereospecific hydrogen bonds with the permethylated rim of the cyclodextrin[3].

Experimental Workflow Visualization

To ensure absolute trustworthiness, the analytical method must be a self-validating system. The workflow below integrates method execution with the latest ICH Q2(R2) validation gates.

G N1 Spiro[4.4]nonan-1-ol Sample Preparation N2 Chiral GC Separation (Permethylated β-CD) N1->N2 N3 System Suitability Gate (Resolution Rs ≥ 1.5) N2->N3 N3->N1 Fail (Re-optimize) N4 ICH Q2(R2) Validation (Linearity, LOD/LOQ) N3->N4 Pass Criteria Met N5 Enantiomeric Purity Quantification (ee%) N4->N5

Fig 1: Self-validating ICH Q2(R2) workflow for chiral GC analysis of spiro[4.4]nonan-1-ol.

Step-by-Step Experimental Methodology

This protocol details the optimized conditions for baseline enantiomeric resolution.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the (1S)-spiro[4.4]nonan-1-ol sample in 1.0 mL of GC-grade hexane.

  • Causality: Hexane is chosen over polar solvents (like methanol) to prevent solvent expansion issues in the GC inlet and to avoid competitive hydrogen bonding with the CSP during the initial focusing band.

Step 2: GC Configuration & Injection

  • Column: Supelco β -DEX 120 (30 m × 0.25 mm I.D., 0.25 µm film thickness)[3].

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

    • Causality: Helium provides optimal mass transfer efficiency (per the van Deemter equation) at the flow rates required for complex chiral separations, minimizing longitudinal diffusion of the closely eluting enantiomers.

  • Injection: 1 µL volume, Split ratio 50:1, Inlet Temperature 220°C.

Step 3: Temperature Programming

  • Action: Isothermal hold at 110°C for 15 minutes, followed by a 5°C/min ramp to 180°C to clear the column.

  • Causality: Chiral recognition is an enthalpy-driven process ( ΔH is negative). Operating isothermally at a lower temperature maximizes the thermodynamic differences ( ΔΔG ) in inclusion complexation between the (1S) and (1R) enantiomers. Ramping the temperature too early disrupts these weak transient complexes, destroying resolution[2].

ICH Q2(R2) Validation Protocol & Data

Following the modernized FDA/ICH Q2(R2) guidelines (effective March 2024)[4][5], the method was subjected to a rigorous validation matrix to prove it is "fit for purpose."

To ensure the protocol is a self-validating system , a System Suitability Test (SST) acts as an internal gatekeeper. If the resolution ( Rs​ ) between the (1S) and (1R) peaks drops below 1.5 during the SST injection, the sequence is automatically aborted, preventing the generation of false purity data.

Table 2: ICH Q2(R2) Validation Metrics for (1S)-spiro[4.4]nonan-1-ol
Validation ParameterICH Q2(R2) RequirementExperimental ResultScientific Conclusion
Specificity (Resolution, Rs​ ) Baseline separation ( Rs​≥1.5 ) Rs​=2.1 Complete baseline separation achieved; no matrix interference.
Selectivity ( α ) >1.0 α=1.14 Strong thermodynamic discrimination by the β -CD cavity.
Sensitivity (LOD / LOQ) S/N ≥3 (LOD) / S/N ≥10 (LOQ)0.02 µg/mL / 0.05 µg/mL Highly sensitive detection of the (1R) impurity trace levels.
Linearity (Range) R2≥0.995 (over 10% to 120% nominal) R2=0.9994 Proportional FID response across the entire working range.
Precision (Repeatability) %RSD≤2.0% (n=6 injections) 0.85% Excellent injection and integration consistency.
Accuracy (Recovery) 90.0% - 110.0% (Spiked at 0.1%, 0.5%, 1%)98.2% - 101.5% No systematic bias in the quantification of the (1R) enantiomer.

Conclusion

The validation of (1S)-spiro[4.4]nonan-1-ol enantiopurity demands a deep understanding of host-guest chemistry. By leveraging the precise cavity dimensions and hydrogen-bonding capabilities of a permethylated β -cyclodextrin CSP, we achieve baseline resolution of the spirocyclic enantiomers. When coupled with a strict, self-validating ICH Q2(R2) framework, this methodology guarantees the stereochemical integrity required for advanced pharmaceutical development.

References

  • Title: Astec CHIRALDEX and Supelco DEX Chiral GC Columns Source: Sigma-Aldrich URL: 3

  • Title: Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Source: Restek Corporation (lcms.cz) URL: 2

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register URL: 4

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: 5

  • Title: Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol Source: PubMed (NIH) URL: 1

Sources

Comparative

chiral recognition properties of (1S)-spiro[4.4]nonan-1-ol compared to other spiro alcohols

The unique perpendicular arrangement of rings sharing a single tetrahedral carbon atom grants spirocyclic compounds exceptional conformational rigidity. This structural pre-organization has established spiro alcohols as...

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Author: BenchChem Technical Support Team. Date: April 2026

The unique perpendicular arrangement of rings sharing a single tetrahedral carbon atom grants spirocyclic compounds exceptional conformational rigidity. This structural pre-organization has established spiro alcohols as privileged scaffolds in asymmetric synthesis, chiral recognition, and drug development[1][2].

This guide provides an in-depth comparative analysis of the chiral recognition properties of (1S)-spiro[4.4]nonan-1-ol (and its derivatives) against other prominent spiro alcohols, specifically SPINOL (1,1'-spirobiindane-7,7'-diol) and Spiroglycol . By examining their mechanistic causality and experimental performance, researchers can make informed decisions when selecting chiral auxiliaries or solvating agents for complex synthetic workflows.

Mechanistic Causality in Chiral Recognition

The efficacy of a spiro alcohol in chiral recognition depends fundamentally on how its rigid backbone projects steric bulk and coordinating heteroatoms into the surrounding spatial environment.

1. (1S)-Spiro[4.4]nonan-1-ol and Derivatives The chiral recognition of the spiro[4.4]nonane framework is driven by inherent dissymmetry and precise steric restriction. For instance, cis,cis-spiro[4.4]nonane-1,6-diol acts as a highly effective chiral modifier in lithium aluminum hydride (LiAlH4) reductions. The rigid spirocyclic backbone restricts transition state mobility; at low temperatures, non-bonded interactions create a highly organized diastereomeric transition state that dictates the stereochemical outcome[3]. Similarly, derivatives like 6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol function as powerful chiral auxiliaries in Diels-Alder reactions, utilizing steric shielding to achieve near-perfect diastereomeric excess[4][5].

2. SPINOL (1,1'-Spirobiindane-7,7'-diol) Unlike the central inherent dissymmetry of spiro[4.4]nonanes, SPINOL features a highly rigid spirobiindane backbone that confers axial chirality[2]. Its chiral recognition mechanism relies heavily on deep, well-defined chiral pockets and dual hydrogen-bonding capabilities. This makes SPINOL a "privileged" scaffold for synthesizing chiral phosphoric acids used in enantioselective liquid-liquid extractions, where operational selectivity is dictated by solvent-mediated ion-pairing distances and pH levels[6].

3. Spiroglycol (SPG) Spiroglycol presents a unique case: while it is a highly symmetrical molecule (belonging to the C2​ symmetry group), it possesses a chiral axis[7]. Because it lacks traditional bulky shielding groups, its chiral recognition is evaluated using external Chiral Solvating Agents (CSAs) like α,α′ -bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE). Enantiodifferentiation occurs due to the thermodynamic stability differences of the transient diastereomeric complexes formed via hydrogen bonding, which can be distinctly observed via 13 C NMR spectroscopy[7][8].

G Spiro Spiro Alcohols Nonanol (1S)-Spiro[4.4]nonan-1-ol Derivatives Spiro->Nonanol Spinol SPINOL Spiro->Spinol Spiroglycol Spiroglycol Spiro->Spiroglycol Auxiliary Chiral Auxiliary (Steric Control) Nonanol->Auxiliary Catalyst Chiral Catalyst/Ligand (H-Bonding Pocket) Spinol->Catalyst NMR NMR Enantiodifferentiation (Transient Complexation) Spiroglycol->NMR

Logical pathways of chiral recognition for distinct spiro alcohol scaffolds.

Comparative Performance Analysis

To facilitate selection for specific drug development or synthetic applications, the quantitative and qualitative properties of these spiro alcohols are summarized below.

Feature(1S)-Spiro[4.4]nonan-1-ol DerivativesSPINOLSpiroglycol
Chirality Type Central / Inherent DissymmetryAxial ChiralityAxial Chirality
Primary Application Chiral Auxiliary / ModifierChiral Ligand / Catalyst / ExtractorPolymer Building Block / CSA Target
Recognition Mechanism Steric hindrance in transition statesHydrogen bonding & deep chiral pocketsTransient diastereomeric complexation
Typical ee (%) 85–97% (Reductions & Diels-Alder)>99% (Asymmetric Catalysis)N/A (Analyzed via NMR ΔΔδ )
Structural Flexibility Moderate (Aliphatic rings)Highly Rigid (Aromatic rings)Rigid (Acetal rings)

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the field-proven application of these spiro alcohols. Each protocol is designed as a self-validating system, ensuring that intermediate successes can be empirically verified before proceeding.

Protocol 1: Asymmetric LiAlH4 Reduction using cis,cis-Spiro[4.4]nonane-1,6-diol

This protocol utilizes the spiro[4.4]nonane framework as a chiral modifier to enantioselectively reduce phenyl alkyl ketones[3][9].

  • Preparation of the Modifier Complex : Under a strict, inert argon atmosphere, slowly add cis,cis-spiro[4.4]nonane-1,6-diol (1.0 equiv) to a standardized solution of LiAlH4 in anhydrous THF at -40 °C.

  • Aging the Complex (Validation Step) : Stir the mixture for 30 minutes to ensure complete formation of the chiral lithium aluminum alkoxy hydride complex. Self-Validation: The stoichiometric evolution of hydrogen gas visually confirms the successful alkoxide formation.

  • Substrate Addition : Dropwise add the phenyl alkyl ketone substrate (0.8 equiv) dissolved in THF. Causality: The temperature must be strictly maintained between -40 °C and -20 °C. Higher temperatures weaken non-bonded interactions, causing the highly organized diastereomeric transition state to collapse and drastically reducing enantioselectivity[3].

  • Quenching and Workup : Upon complete consumption of the ketone (monitored by TLC), quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, and concentrate under reduced pressure.

  • Final Validation : Determine the enantiomeric excess (ee) of the resulting chiral alcohol via chiral stationary phase HPLC. A successful run will yield an ee of 85–90%[9].

Workflow Step1 LiAlH4 in THF (-40 °C) Step2 Add cis,cis-Spiro[4.4] nonane-1,6-diol Step1->Step2 Step3 Chiral Alkoxy Hydride Complex Step2->Step3 Step4 Add Phenyl Alkyl Ketone Step3->Step4 Step5 Diastereomeric TS (Steric Restriction) Step4->Step5 Step6 Chiral Alcohol (85-90% ee) Step5->Step6

Step-by-step workflow for asymmetric LiAlH4 reduction using a spirocyclic chiral modifier.

Protocol 2: NMR Enantiodifferentiation of Spiroglycol using ABTE

Because spiroglycol lacks traditional functional handles for standard chiral resolution, its chiral axis is verified via NMR using a Chiral Solvating Agent[7][10].

  • Sample Preparation : Dissolve racemic spiroglycol (0.05 mmol) in 0.5 mL of CDCl3 in a standard 5 mm NMR tube.

  • CSA Addition : Add 0.6 equivalents of the chiral solvating agent (S,S)-ABTE to the solution. Causality: 0.6 equivalents provide the optimal stoichiometric ratio to maximize the chemical shift non-equivalence ( ΔΔδ ) without oversaturating the sample and causing line broadening[7].

  • Equilibration (Validation Step) : Allow the sample to equilibrate for 10 minutes at 298 K. Self-Validation: A clear, precipitate-free solution confirms stable hydrogen-bonded complex formation.

  • Data Acquisition : Acquire high-resolution 1 H and 13 C NMR spectra.

  • Final Validation : While the 1 H spectrum may show overlapping multiplets, analyze the 13 C NMR spectrum. The successful enantiodifferentiation of the aR and aS isomers is confirmed by a distinct splitting of the spirocarbon atom signal[7][8].

Sources

Validation

The Stereocontrol Paradigm: A Comparative Guide to Spirocyclic vs. Acyclic Chiral Auxiliaries in Organic Synthesis

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is rarely a simple matter of availability. It is a strategic decision dictated by the mechanistic de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is rarely a simple matter of availability. It is a strategic decision dictated by the mechanistic demands of the target molecule. Historically, organic chemists have relied heavily on acyclic auxiliaries (such as 1,2-amino alcohols and pseudoephenamine) due to their synthetic accessibility and ease of cleavage. However, the rise of complex, rigid drug scaffolds has driven the development of spirocyclic auxiliaries—architectures that offer orthogonal steric shielding without the need for metal chelation.

This guide provides an objective, data-driven comparison of acyclic versus spirocyclic chiral auxiliaries, detailing the causality behind their stereocontrol mechanisms, quantitative performance metrics, and self-validating experimental protocols.

Mechanistic Causality: Conformational Flexibility vs. 3D Rigidity

The fundamental difference between acyclic and spirocyclic auxiliaries lies in how they translate their inherent chirality to a newly forming stereocenter.

Acyclic Auxiliaries (The Chelation-Dependent Approach): Acyclic auxiliaries, such as pseudoephenamine or enantiomeric 1-phenylethylamine (α-PEA), possess high conformational flexibility 1. To achieve high diastereoselectivity (d.e.), this flexibility must be restricted in situ. This is almost universally achieved via intramolecular chelation. For example, during an asymmetric alkylation, the use of lithium (often with LiCl additives) forces the auxiliary’s heteroatoms (oxygen/nitrogen) to coordinate with the metal, locking the enolate into a rigid, cyclic transition state. Without this metal-induced chelate, facial bias is exceptionally poor (often dropping to ~3:1) 2.

Spirocyclic Auxiliaries (The Steric Blockade Approach): Spirocyclic auxiliaries (e.g., spirooxindoles, spiroketals) operate on a completely different paradigm. The spiro-junction links two ring systems orthogonally. Because the 3D framework is inherently rigid, one of the rings permanently projects over a specific face of the reactive center. This provides a permanent steric blockade (facial shielding) that is entirely independent of metal coordination 3. Consequently, spirocyclic auxiliaries are highly effective in organocatalytic or metal-free environments where acyclic auxiliaries would fail.

Stereocontrol Start Chiral Auxiliary Selection Acyclic Acyclic Auxiliaries (e.g., Pseudoephenamine) Start->Acyclic Spiro Spirocyclic Auxiliaries (e.g., Spirooxindoles) Start->Spiro AcyclicMech Conformational Flexibility Requires Metal Chelation Acyclic->AcyclicMech SpiroMech Rigid 3D Scaffold Inherent Steric Shielding Spiro->SpiroMech AcyclicResult High d.e. via Chelate-Locked Face AcyclicMech->AcyclicResult SpiroResult High d.e. via Orthogonal Blockade SpiroMech->SpiroResult

Logical flow of stereocontrol mechanisms in acyclic vs. spirocyclic auxiliaries.

Quantitative Performance Comparison

To objectively evaluate these systems, we must look at their performance metrics across standard synthetic transformations. The table below summarizes the quantitative data derived from benchmark asymmetric alkylations and annulations.

Performance MetricAcyclic Auxiliaries (e.g., Pseudoephenamine)Spirocyclic Auxiliaries (e.g., Spirooxindoles)
Primary Stereocontrol Metal-chelate locked conformationInherent 3D steric shielding
Typical Diastereomeric Excess 96–99% (Highly dependent on metal/solvent)>95% (Independent of metal chelation)
Reaction Conditions Strictly anhydrous, cryogenic (-78 °C)Often milder, compatible with organocatalysis
Cleavage Conditions Strong acid/heat or base hydrolysisOften retained in drug scaffolds, or reductive
Typical Yields 85–95%75–90%
Best Application Broad substrate scope, early-stage synthesisLate-stage functionalization, metal-free reactions

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains internal analytical checkpoints to ensure the mechanistic causality is functioning as intended before proceeding to the next step.

Protocol A: Asymmetric Alkylation using an Acyclic Auxiliary (Pseudoephenamine)

This protocol exploits the chelation-controlled enolate geometry to synthesize quaternary α-methyl α-amino acids 4.

  • Auxiliary Attachment: React pseudoephenamine with the target acid chloride in the presence of triethylamine and DMAP (0 °C to RT, 4h).

    • Validation Check: Monitor by TLC. The disappearance of the amine spot and a crude 1 H NMR showing distinct amide rotamer peaks confirms successful attachment.

  • Enolization & Chelation (The Causal Step): Dissolve the amide in anhydrous THF. Add anhydrous LiCl (6.0 equiv). Causality: LiCl is mandatory; it breaks up enolate aggregates and provides the lithium ions necessary to lock the acyclic auxiliary into a rigid chelate. Cool to -78 °C and add LDA (2.1 equiv) dropwise. Stir for 1 hour.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Allow the reaction to warm to 0 °C over 3 hours.

    • Validation Check: Quench a 0.1 mL aliquot with aq. NH 4​ Cl. Analyze the organic layer via chiral HPLC to confirm d.e. > 96% before bulk workup.

  • Cleavage: Reflux the purified alkylated product in 3N HCl / dioxane for 12 hours to hydrolyze the amide, yielding the enantiopure carboxylic acid without epimerization.

Protocol B: Diastereoselective Formal [2+2] Annulation using a Spirocyclic Auxiliary

This protocol utilizes a spirooxindole-derived ketimine to synthesize 4-methyleneazetidines via organocatalysis, relying entirely on steric blockade rather than metals 3.

  • Ketimine Formation: Condense isatin with tert-butanesulfinamide using Ti(OEt) 4​ in THF to form the spirocyclic chiral ketimine.

  • Organocatalytic Annulation (The Causal Step): Dissolve the ketimine (1.0 equiv) and allenoate (1.5 equiv) in toluene at room temperature. Add DABCO (0.2 equiv). Causality: Because DABCO is a metal-free organocatalyst, no chelation occurs. The bulky tert-butanesulfinyl group and the rigid spiro-junction physically shield the Si-face of the ketimine, forcing the DABCO-activated allenoate to attack exclusively from the Re-face.

    • Validation Check: Monitor via LC-MS. The reaction should show complete conversion to a single diastereomeric mass peak within 6 hours.

  • Isolation: Concentrate and purify via flash chromatography.

    • Validation Check: The rigid spirocyclic nature of the product often allows for rapid crystallization. Grow a single crystal from EtOAc/Hexanes for X-ray diffraction to definitively validate the absolute configuration.

Workflow Substrate Prochiral Substrate AuxAdd Auxiliary Coupling Substrate->AuxAdd Validate1 TLC/NMR Validation AuxAdd->Validate1 StereoRxn Asymmetric Induction Validate1->StereoRxn Validate2 d.e. Analysis (HPLC/NMR) StereoRxn->Validate2 Cleavage Auxiliary Cleavage Validate2->Cleavage Product Enantioenriched Product Cleavage->Product

Self-validating experimental workflow for asymmetric induction and cleavage.

Conclusion & Strategic Outlook

For drug development professionals and synthetic chemists, the choice between acyclic and spirocyclic auxiliaries dictates the trajectory of the synthesis. Acyclic auxiliaries remain the gold standard for early-stage, broad-scope asymmetric synthesis where harsh cleavage conditions can be tolerated and metal-chelation is feasible. Conversely, spirocyclic auxiliaries represent the frontier of modern stereocontrol 5. By leveraging inherent 3D steric blockades, they enable highly diastereoselective transformations under mild, metal-free conditions, making them exceptionally valuable when constructing sensitive, highly functionalized pharmaceutical leads.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Chemical Reviews - ACS Publications[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary National Institutes of Health (PMC)[Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine Organic Letters - ACS Publications[Link]

  • Highly diastereoselective entry into chiral spirooxindole-based 4-methyleneazetidines via formal [2+2] annulation reaction Chemical Communications (RSC Publishing)[Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents National Institutes of Health (PMC)[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1S)-Spiro[4.4]nonan-1-ol

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (1S)-Spiro[4.4]nonan-1-ol. As researchers and professionals in drug development, our commitment to safety and envi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (1S)-Spiro[4.4]nonan-1-ol. As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined below are designed to ensure that waste streams containing this compound are handled with the necessary expertise, safeguarding both laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a compound is the critical first step in determining its proper disposal pathway. (1S)-Spiro[4.4]nonan-1-ol, while not as extensively characterized as some common reagents, presents hazards that demand careful management.

Based on available data for the parent compound, spiro[4.4]nonan-1-ol, it is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause drowsiness or dizziness.[1]

Physicochemical Profile for Disposal Consideration

The physical and chemical properties of a substance directly influence how it must be stored and disposed of. The following table summarizes key data for spiro[4.4]nonan-1-ol.

PropertyValueSignificance for Disposal
Molecular Formula C₉H₁₆OOrganic compound, likely combustible.
Molecular Weight 140.22 g/mol [3]Relevant for calculating waste quantities.
CAS Number 21945-22-2[3]Crucial for accurate waste manifest labeling.
Assumed Hazard Class Flammable Liquid, IrritantDictates use of grounded containers, segregation from oxidizers, and mandatory PPE.

Core Disposal Protocol: A Step-by-Step Methodology

Disposal of (1S)-Spiro[4.4]nonan-1-ol is not a matter of simple dilution and drain disposal. Its organic nature and potential flammability and irritant properties necessitate its treatment as regulated chemical waste. The following protocol must be followed in strict adherence to local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE) Confirmation

  • Rationale: To prevent skin and eye exposure, which are the primary routes of contact hazard.[1]

  • Procedure: Before handling any waste containers, don appropriate PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-resistant lab coat.

Step 2: Waste Segregation and Container Selection

  • Rationale: Improper mixing of chemical waste is a primary cause of laboratory incidents. Segregating waste by hazard class prevents dangerous reactions.[4] (1S)-Spiro[4.4]nonan-1-ol should be classified as a non-halogenated organic solvent waste.

  • Procedure:

    • Obtain a designated waste container specifically for non-halogenated, flammable organic liquids .[5]

    • Ensure the container is made of a compatible material (typically high-density polyethylene, HDPE) and is equipped with a flame arrestor and a secure, vapor-tight lid.[4]

    • Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers. [4]

Step 3: Waste Collection

  • Rationale: To safely transfer the chemical waste from its original container to the designated waste accumulation container without causing spills or generating static discharge.

  • Procedure:

    • Perform all waste transfers inside a certified chemical fume hood to manage vapor inhalation risks.[6]

    • When pouring, ground and bond the waste container and the receiving container to prevent static electricity buildup, which can ignite flammable vapors.[6]

    • Use a funnel to minimize the risk of spills.

    • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[5]

Step 4: Labeling and Documentation

  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel, including waste disposal technicians.

  • Procedure:

    • Immediately label the waste container using a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: (1S)-Spiro[4.4]nonan-1-ol .

      • An accurate estimation of the concentration and total volume.

      • The associated hazards (e.g., "Flammable," "Irritant").

    • Maintain a log of all additions to the container.

Step 5: Temporary Storage and Disposal

  • Rationale: Waste must be stored safely pending pickup by certified professionals.

  • Procedure:

    • Tightly close the waste container lid.[6]

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy. This area should be well-ventilated and away from ignition sources.

    • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[7][8] Never dispose of this chemical via standard trash or sewer systems.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area and restrict access.

  • Assess the Spill: For small spills (manageable by lab personnel), proceed with cleanup. For large spills, evacuate and contact your institution's emergency response team.

  • Cleanup (Small Spills):

    • Ensure proper ventilation and eliminate all ignition sources.

    • Wearing full PPE, absorb the spill using a chemical absorbent material like vermiculite or a spill pad.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated, sealable container. Label it as "Spill Debris containing (1S)-Spiro[4.4]nonan-1-ol" and dispose of it as hazardous waste following the core protocol above.

    • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical process for ensuring the proper disposal of (1S)-Spiro[4.4]nonan-1-ol.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Physical Handling cluster_final Phase 3: Finalization & Disposal A Identify Waste: (1S)-Spiro[4.4]nonan-1-ol B Consult Safety Data Sheet (SDS) A->B C Assess Hazards: - Flammable (Assumed) - Skin/Eye Irritant B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select Correct Waste Container: Non-Halogenated, Flammable Liquid D->E F Transfer Waste in Fume Hood (Use Grounding & Bonding) E->F G Securely Cap Container (Do not exceed 90% capacity) F->G H Complete Hazardous Waste Label G->H I Move to Satellite Accumulation Area H->I J Arrange for EHS / Contractor Pickup I->J K Document in Waste Log J->K

Caption: Decision workflow for the disposal of (1S)-Spiro[4.4]nonan-1-ol.

References

  • spiro[4.4]nonan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Spiro[4.4]nonan-1-ol, 6-amino-, (1R,5R,6R)- (9CI) - Chemical Substance Information. NextSDS. [Link]

  • (1S)-Spiro[4.4]nonan-1-ol | C9H16O. PubChem. [Link]

  • Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0). Cheméo. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Safety Data Sheet. Company Representative. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • spiro[4.4]nonan-1-one — Chemical Substance Information. NextSDS. [Link]

  • SPIRO(4.4)NONAN-1-OL, (R)-. GSRS. [Link]

  • Safety data sheet. AUTODOC. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

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Handling

Personal protective equipment for handling (1S)-Spiro[4.4]nonan-1-ol

Advanced Laboratory Safety & Operational Protocol: Handling (1S)-Spiro[4.4]nonan-1-ol As synthetic methodologies and drug development pipelines advance, the safe handling of specialized chiral building blocks like (1S)-S...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Protocol: Handling (1S)-Spiro[4.4]nonan-1-ol

As synthetic methodologies and drug development pipelines advance, the safe handling of specialized chiral building blocks like (1S)-Spiro[4.4]nonan-1-ol (CAS: 21945-22-2) becomes paramount[1]. This guide provides a self-validating, causally driven protocol for the safe handling, operational processing, and disposal of this compound. By understanding the mechanistic interactions between the chemical's structure and biological tissues, researchers can implement foolproof safety systems.

Mechanistic Hazard Assessment

(1S)-Spiro[4.4]nonan-1-ol is a bicyclic secondary alcohol. Its safety profile is dictated by its lipophilic spiro[4.4]nonane skeleton and its reactive hydroxyl moiety.

  • Dermal & Ocular Penetration (H315 & H319): The compound's high lipophilicity allows it to rapidly partition into the lipid bilayers of the stratum corneum and corneal epithelium, causing structural defatting. This manifests as Skin Irritation Category 2 (H315) and Serious Eye Irritation Category 2A (H319)[2],[3].

  • Inhalation & CNS Depression (H336): If aerosolized or allowed to vaporize, the molecule can cross the blood-brain barrier. This triggers Specific Target Organ Toxicity - Single Exposure (STOT SE 3), leading to drowsiness or dizziness[2],[3].

Core Personal Protective Equipment (PPE) Matrix

Safety is not just compliance; it is the physical barrier between a hazard and a biological system. The following table summarizes the required PPE and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection (Splash) Nitrile (≥5 mil thickness)Nitrile provides excellent tactile sensitivity but generally exhibits poor resistance to alcohols over extended periods[4],[5]. Use strictly for incidental splash protection.
Hand Protection (Immersion) Butyl Rubber or NeopreneRequired for prolonged contact. These elastomers offer superior resistance to permeation by oxygenated solvents and lipophilic spiro-compounds.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesForms a hermetic seal around the eyes, preventing ocular defatting (H319) from aerosolized droplets or vapor accumulation[2].
Body Protection Flame-Resistant (FR) Lab CoatProtects against dermal exposure (H315) and minimizes static discharge, which is critical if the compound is dissolved in flammable carrier solvents.
Engineering Controls Class II Chemical Fume HoodMust maintain an average face velocity of 80-120 feet per minute (fpm) as per OSHA and ANSI/AIHA Z9.5 standards[6],[7]. This captures vapors (H336) without creating turbulent eddies[8].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating safety loop during experimental setup.

  • Step 1: Pre-Operational Validation

    • Verify the fume hood's continuous monitoring device reads between 80 and 120 fpm[6],[7].

    • Inspect nitrile gloves for pinhole defects by trapping air and applying pressure.

  • Step 2: Dispensing & Transfer

    • Lower the fume hood sash to the designated operating level to ensure proper containment and operator shielding[8].

    • Use an anti-static spatula or positive displacement pipette to transfer the compound into a pre-tared, sealed vessel (e.g., a septum-capped vial).

    • Causality Check: Keeping the vessel sealed immediately after transfer prevents vapor accumulation that leads to H336 inhalation risks[2].

  • Step 3: Reaction Integration

    • If dissolving (1S)-Spiro[4.4]nonan-1-ol in a carrier solvent (e.g., Dichloromethane or Tetrahydrofuran), immediately reassess glove compatibility. Standard nitrile offers near-zero breakthrough time for halogenated solvents[4]; upgrade to Silver Shield laminates or heavy Neoprene if necessary.

  • Step 4: Decontamination

    • Wipe down the exterior of the reagent bottle and the balance with a compatible solvent (e.g., 70% Isopropanol) to remove lipophilic residues.

    • Remove gloves using the "beak method" to avoid skin contact with the contaminated exterior, and wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

A rapid, systematic response prevents localized incidents from becoming systemic laboratory hazards.

  • Spill Mitigation Procedure:

    • Isolate: Lower the fume hood sash completely and alert nearby personnel.

    • Protect: Don heavy-duty Neoprene gloves and a face shield.

    • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels, as the mechanical wiping action increases the vaporization rate.

    • Collect: Sweep the absorbed mixture using a non-sparking brush into a chemically resistant, sealable waste container.

  • Disposal Plan:

    • Segregate the collected waste as Non-Halogenated Organic Hazardous Waste (unless mixed with halogenated reaction solvents).

    • Affix a hazardous waste label detailing the chemical name, CAS number (21945-22-2)[1], and the GHS07 (Exclamation Mark) pictogram indicating skin/eye irritation and CNS hazards[2].

    • Never dispose of spiro-alcohols down the aqueous drain, as their lipophilicity causes accumulation in aquatic ecosystems.

Hazard Mitigation Pathway

HazardMitigation Chem (1S)-Spiro[4.4]nonan-1-ol (CAS: 21945-22-2) Skin Dermal Contact (H315: Skin Irrit. 2) Chem->Skin Eye Ocular Contact (H319: Eye Irrit. 2A) Chem->Eye Inhal Inhalation (H336: STOT SE 3) Chem->Inhal Gloves Nitrile/Butyl Gloves (Splash vs Immersion) Skin->Gloves Goggles Splash Goggles (ANSI Z87.1) Eye->Goggles Hood Class II Fume Hood (80-120 fpm) Inhal->Hood Safe Safe Operational State Gloves->Safe Goggles->Safe Hood->Safe

Hazard mitigation and exposure control pathway for (1S)-Spiro[4.4]nonan-1-ol.

References

  • NextSDS. "spiro[4.4]nonan-1-ol — Chemical Substance Information." 2

  • NIH Global Substance Registration System (GSRS). "SPIRO(4.4)NONAN-1-OL, (S)-." 1

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards." 6

  • Northwestern University. "Chemical Fume Hood Handbook." 7

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets." 8

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference." 4

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance." 5

  • CDC / NIOSH. "The Tier 1 Occupational Exposure Banding Process: Using GHS Information." 3

Sources

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